Tecalcet
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-14(16-8-5-10-17(13-16)21-2)20-12-6-9-15-7-3-4-11-18(15)19/h3-5,7-8,10-11,13-14,20H,6,9,12H2,1-2H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQUCWXZCKWZBP-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164084 | |
| Record name | Tecalcet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148717-54-8 | |
| Record name | Tecalcet | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148717-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tecalcet [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148717548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tecalcet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TECALCET | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I16YLE4US | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tecalcet's Mechanism of Action on the Calcium-Sensing Receptor: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Tecalcet, a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). This compound enhances the sensitivity of the CaSR to extracellular calcium, thereby reducing parathyroid hormone (PTH) secretion. This document details the molecular interactions of this compound with the CaSR, the subsequent downstream signaling cascades, quantitative data from relevant assays, and detailed experimental protocols for in vitro and in vivo studies. The information is intended to support further research and development in the field of CaSR-targeted therapeutics.
Introduction to the Calcium-Sensing Receptor (CaSR)
The Calcium-Sensing Receptor (CaSR) is a class C G-protein-coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[1][2] Primarily expressed in the parathyroid glands and kidneys, the CaSR detects minute fluctuations in extracellular calcium concentrations ([Ca²⁺]e).[1] Structurally, the CaSR is a homodimer, with each protomer consisting of a large extracellular Venus flytrap (VFT) domain, a cysteine-rich domain, and a seven-transmembrane (7TM) domain.[3][4] Activation of the CaSR by increased [Ca²⁺]e triggers intracellular signaling pathways that ultimately suppress the synthesis and secretion of parathyroid hormone (PTH).
This compound: A Positive Allosteric Modulator of the CaSR
This compound (also known as R-568) is an orally active, small molecule that acts as a positive allosteric modulator (PAM) of the CaSR. Unlike orthosteric agonists that bind to the primary ligand-binding site, this compound binds to an allosteric site within the 7TM domain of the receptor. This binding event does not directly activate the receptor but rather enhances its sensitivity to the endogenous ligand, extracellular calcium. The practical outcome of this modulation is a leftward shift in the concentration-response curve for extracellular calcium, meaning the receptor is activated at lower calcium concentrations.
Molecular Mechanism of Action
Binding of this compound to the CaSR Transmembrane Domain
Recent cryo-electron microscopy (cryo-EM) and molecular docking studies have elucidated the binding pocket of arylalkylamine PAMs, including compounds structurally related to this compound, within the 7TM domain of the CaSR. This compound binds at the protein-lipid interface of the 7TM bundle. Key interactions involve specific amino acid residues that stabilize the active conformation of the receptor.
Studies on similar calcimimetics like cinacalcet have identified critical residues for binding, which are likely conserved for this compound. These include:
-
Glutamic acid (E837) in transmembrane helix 7 (TM7), which forms an ion-pair with the cationic amine of the modulator.
-
Glutamine (Q681) in TM3, which forms a hydrogen bond.
-
Hydrophobic interactions with residues such as Phenylalanine (F684) in TM3 and Tryptophan (W818) in TM6 contribute to the binding affinity.
The binding of this compound to this allosteric site induces a conformational change in the 7TM domain, which is transmitted to the intracellular loops, facilitating the coupling and activation of G-proteins.
Downstream Signaling Pathways
Activation of the CaSR by calcium, potentiated by this compound, initiates a cascade of intracellular signaling events through multiple G-protein-dependent and -independent pathways.
-
Gq/11 Pathway: This is the primary signaling pathway activated by the CaSR. Upon activation, the Gαq/11 subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca²⁺]i). The subsequent rise in [Ca²⁺]i is a key signal for the inhibition of PTH secretion. DAG, along with the increased [Ca²⁺]i, activates protein kinase C (PKC).
-
Gi/o Pathway: The CaSR also couples to the Gi/o pathway, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels further contribute to the suppression of PTH gene transcription and secretion.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: CaSR activation can also stimulate the MAPK (ERK1/2) pathway. This can occur through both G-protein-dependent mechanisms (downstream of Gq/11 and Gi/o) and G-protein-independent mechanisms involving β-arrestin.
-
β-Arrestin Pathway: Upon phosphorylation by G protein-coupled receptor kinases (GRKs), the activated CaSR can recruit β-arrestins. β-arrestins not only mediate receptor desensitization and internalization but can also act as scaffolds for signaling complexes, including those of the MAPK pathway, leading to sustained signaling.
Quantitative Data
The following table summarizes key quantitative data for this compound's effect on CaSR activation.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC₅₀ | 0.61 ± 0.04 mM (for extracellular Ca²⁺ in the presence of 0.1-100 nM this compound) | Not specified | Intracellular Calcium Mobilization | |
| EC₅₀ | 80 nM | CHO cells expressing human CaSR | Luciferase Reporter Gene Assay |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol describes a method to measure changes in intracellular calcium concentration in response to CaSR activation using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
HEK293 cells stably expressing the human CaSR
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well black-walled, clear-bottom plates
-
Fluo-4 AM dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid
-
This compound
-
Calcium chloride (CaCl₂)
-
Fluorescence plate reader (e.g., FLIPR, FlexStation)
Methodology:
-
Cell Culture: Culture HEK293-CaSR cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a density of 40,000 to 80,000 cells per well and allow them to adhere overnight.
-
Dye Loading Solution Preparation: Prepare a Fluo-4 AM stock solution (e.g., 1 mM in DMSO). For the loading buffer, dilute the Fluo-4 AM stock to a final concentration of 2-5 µM in HBSS containing 20 mM HEPES, 0.1% BSA, and 2.5 mM probenecid. To aid in dye solubilization, pre-mix the Fluo-4 AM with an equal volume of 20% Pluronic F-127 before adding to the buffer.
-
Cell Loading: Remove the growth medium from the cells and wash once with HBSS. Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
Compound Plate Preparation: Prepare a plate containing various concentrations of this compound and a range of CaCl₂ concentrations in HBSS.
-
Fluorescence Measurement: Place the cell plate into a fluorescence plate reader. Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.
-
Assay Procedure:
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the this compound solution to the wells and incubate for a specified period.
-
Add the CaCl₂ solution to stimulate the receptor.
-
Record the fluorescence intensity over time to measure the increase in intracellular calcium.
-
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence response against the concentration of CaCl₂ in the presence and absence of different concentrations of this compound to generate concentration-response curves and determine EC₅₀ values.
Parathyroid Hormone (PTH) Secretion Assay
This protocol outlines an in vitro method to measure the effect of this compound on PTH secretion from dispersed bovine or human parathyroid cells.
Materials:
-
Fresh parathyroid tissue
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Collagenase and DNase
-
Culture medium (e.g., RPMI 1640)
-
Bovine Serum Albumin (BSA)
-
This compound
-
Calcium chloride (CaCl₂)
-
PTH ELISA kit
-
Microplate reader
Methodology:
-
Parathyroid Cell Isolation:
-
Mince fresh parathyroid tissue into small fragments.
-
Digest the tissue with a solution of collagenase and DNase in a buffered salt solution at 37°C with gentle agitation until a single-cell suspension is obtained.
-
Filter the cell suspension to remove undigested tissue and wash the cells with culture medium.
-
-
Cell Culture and Treatment:
-
Resuspend the isolated parathyroid cells in culture medium containing BSA and varying concentrations of CaCl₂.
-
Aliquot the cell suspension into tubes or multi-well plates.
-
Add different concentrations of this compound or vehicle control to the cells.
-
Incubate the cells at 37°C for a defined period (e.g., 1-3 hours).
-
-
Sample Collection: After incubation, centrifuge the cell suspensions to pellet the cells. Collect the supernatant, which contains the secreted PTH.
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PTH Measurement:
-
Quantify the concentration of PTH in the supernatant using a commercially available PTH ELISA kit, following the manufacturer's instructions. This typically involves:
-
Adding standards, controls, and samples to antibody-coated microplate wells.
-
Incubating with a biotinylated detection antibody and then a streptavidin-HRP conjugate.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
-
Data Analysis: Generate a standard curve from the absorbance values of the PTH standards. Use this curve to determine the PTH concentration in the experimental samples. Plot the PTH concentration against the concentrations of CaCl₂ and this compound to assess the inhibitory effect.
Radioligand Binding Assay
This protocol describes a competition binding assay to determine the affinity of this compound for the CaSR using a radiolabeled allosteric modulator.
Materials:
-
Cell membranes prepared from cells overexpressing the CaSR
-
Radiolabeled allosteric modulator (e.g., [³H]-labeled compound)
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and CaCl₂)
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Glass fiber filters
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Filtration manifold
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Methodology:
-
Membrane Preparation:
-
Homogenize cells expressing the CaSR in a cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled allosteric modulator, and varying concentrations of unlabeled this compound.
-
For total binding, omit the unlabeled competitor. For non-specific binding, include a high concentration of a known CaSR allosteric modulator.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways activated by the CaSR upon stimulation by extracellular calcium and positive allosteric modulation by this compound.
Experimental Workflow
Caption: A typical experimental workflow for characterizing the mechanism of action of a CaSR positive allosteric modulator like this compound.
Conclusion
This compound represents a significant therapeutic agent that functions as a positive allosteric modulator of the Calcium-Sensing Receptor. Its mechanism of action is centered on enhancing the receptor's sensitivity to extracellular calcium, which it achieves by binding to a distinct allosteric site within the 7TM domain. This potentiation of CaSR activity leads to the activation of well-defined downstream signaling pathways, primarily the Gq/11 and Gi/o pathways, resulting in a robust suppression of PTH secretion. The detailed understanding of its molecular interactions and the availability of robust experimental protocols are crucial for the continued development of novel calcimimetics with improved therapeutic profiles. This guide provides a foundational resource for researchers dedicated to advancing the field of CaSR pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural insights into the activation of human calcium-sensing receptor | eLife [elifesciences.org]
- 3. Structural insights into the activation of human calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric activation of the calcium-sensing receptor homodimer - PMC [pmc.ncbi.nlm.nih.gov]
Tecalcet (R-568): A Technical Guide on its Biological Function in Parathyroid Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tecalcet (also known as R-568 or NPS R-568) is a potent, second-generation calcimimetic that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR) on parathyroid cells. By enhancing the sensitivity of the CaSR to extracellular calcium, this compound effectively suppresses the synthesis and secretion of parathyroid hormone (PTH). This technical guide provides an in-depth overview of the biological function of this compound in parathyroid cells, summarizing key quantitative data, detailing experimental protocols for its evaluation, and illustrating the underlying signaling pathways. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the mechanism of action and therapeutic potential of this calcimimetic agent.
Introduction: The Role of the Calcium-Sensing Receptor in Parathyroid Function
The parathyroid glands are central to calcium homeostasis, primarily through the secretion of parathyroid hormone (PTH). The chief cells of the parathyroid gland express the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that monitors and responds to fluctuations in extracellular calcium concentrations.[1][2] When extracellular calcium levels are low, the CaSR is inactive, leading to the secretion of PTH. PTH then acts on bone, kidneys, and the intestine to increase serum calcium levels. Conversely, when calcium levels are elevated, calcium ions bind to and activate the CaSR, initiating intracellular signaling cascades that inhibit PTH secretion, thus forming a negative feedback loop.[3]
In conditions such as secondary hyperparathyroidism, often associated with chronic kidney disease, this regulatory mechanism is impaired, leading to excessive PTH secretion and subsequent mineral and bone disorders. Calcimimetics are a class of therapeutic agents designed to address this by allosterically modulating the CaSR, making it more sensitive to extracellular calcium.[3][4] this compound (R-568) is a calcimimetic that has been investigated for its potent and selective activity on the parathyroid CaSR.
Molecular Mechanism of Action of this compound
This compound is a positive allosteric modulator of the CaSR. This means it does not directly activate the receptor on its own but binds to a site distinct from the orthosteric calcium-binding site. This binding induces a conformational change in the receptor that increases its affinity for extracellular calcium. Consequently, the CaSR is activated at lower calcium concentrations than would normally be required, leading to a leftward shift in the calcium-concentration response curve for PTH inhibition.
The activation of the CaSR by this compound in parathyroid cells triggers downstream signaling pathways, primarily through the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium. The resulting increase in intracellular calcium concentration is a key signal for the inhibition of PTH synthesis and secretion.
Signaling Pathway of this compound Action in Parathyroid Cells
References
- 1. "Establishment and characterization of long-term human primary parathyr" by Gurjeet Kaur, Sanjay Kumar Bhadada et al. [scholarlycommons.henryford.com]
- 2. brainvta.tech [brainvta.tech]
- 3. The calcimimetic compound NPS R-568 suppresses parathyroid cell proliferation in rats with renal insufficiency. Control of parathyroid cell growth via a calcium receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Tecalcet and the Regulation of Calcium Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tecalcet (also known as R-568), a small molecule positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). This compound represents a therapeutic approach for diseases characterized by excessive parathyroid hormone (PTH) secretion, such as secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). This document details the mechanism of action of this compound, its role within the broader context of calcium homeostasis, and presents available preclinical data. Due to the limited availability of public human clinical trial data for this compound, this guide also includes clinical data from other calcimimetics, such as cinacalcet and etelcalcetide, to provide a clinical context for the expected efficacy and safety profile of this drug class. Detailed experimental protocols for key assays and diagrammatic representations of relevant signaling pathways and experimental workflows are provided to support further research and development in this area.
Introduction to Calcium Homeostasis
Calcium is a critical second messenger and a vital element for numerous physiological processes, including neuromuscular function, blood coagulation, and bone metabolism.[1][2] The maintenance of stable extracellular calcium concentrations is therefore tightly regulated by a complex interplay of hormones and signaling pathways primarily involving the parathyroid glands, kidneys, intestine, and bone.[3][4] The key hormonal regulators are Parathyroid Hormone (PTH), calcitriol (1,25-dihydroxyvitamin D3), and to a lesser extent, calcitonin.[1]
A central player in this regulatory network is the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) expressed on the surface of parathyroid chief cells. The CaSR detects minute fluctuations in extracellular calcium levels and, in response, modulates the synthesis and secretion of PTH. In conditions such as chronic kidney disease, impaired phosphate excretion and reduced calcitriol production lead to hypocalcemia, stimulating the parathyroid glands to produce excessive amounts of PTH, a condition known as secondary hyperparathyroidism (SHPT). Chronically elevated PTH levels can lead to significant bone disease and cardiovascular complications.
This compound: A Positive Allosteric Modulator of the CaSR
This compound is an orally active, small molecule calcimimetic that acts as a positive allosteric modulator of the CaSR. This means that this compound does not directly activate the receptor but enhances its sensitivity to extracellular calcium. By binding to a site distinct from the calcium-binding domain, this compound induces a conformational change in the CaSR, making it more responsive to ambient calcium levels. This increased sensitivity leads to a leftward shift in the concentration-response curve for extracellular calcium, effectively lowering the set-point for PTH secretion. The ultimate pharmacological effect is the suppression of PTH synthesis and release from the parathyroid glands, thereby lowering serum calcium and phosphorus levels.
Chemical Properties
| Property | Value |
| IUPAC Name | 3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propan-1-amine |
| Molecular Formula | C18H22ClNO |
| Molecular Weight | 303.8 g/mol |
| CAS Number | 148717-54-8 |
Source: PubChem CID 158797
Signaling Pathways
Calcium-Sensing Receptor (CaSR) Signaling
The CaSR, upon activation by extracellular calcium or potentiation by a calcimimetic like this compound, couples to multiple intracellular G-protein signaling pathways to inhibit PTH secretion. The primary pathways involved are the Gq/11 and Gi/o pathways.
Figure 1: CaSR Signaling Pathway. This diagram illustrates the major signaling cascades initiated by the activation of the Calcium-Sensing Receptor (CaSR), leading to the inhibition of Parathyroid Hormone (PTH) secretion.
Quantitative Data
Preclinical Efficacy of this compound (R-568) in Rats
The following table summarizes the dose-dependent effects of this compound on serum PTH and parathyroid cell proliferation in a rat model of renal insufficiency.
| Dosage | Administration | Change in Serum PTH | Reduction in BrdU-positive PT cells |
| 1.5 mg/kg | Orally, twice daily for 4 days | Dose-dependent reduction | 20% |
| 15 mg/kg | Orally, twice daily for 4 days | Dose-dependent reduction | 50% |
Source: Wada, M., et al. (1997)
Clinical Efficacy of Calcimimetics in Secondary Hyperparathyroidism (Data from Cinacalcet and Etelcalcetide Trials)
Note: The following data are from clinical trials of other calcimimetics and are provided for illustrative purposes due to the lack of publicly available human clinical trial data for this compound. These results demonstrate the expected clinical effects of this drug class.
Cinacalcet
| Patient Population | Dosage | Mean Baseline PTH (pg/mL) | Mean Change in PTH |
| Hemodialysis patients with SHPT | 30-180 mg/day (titrated) | 722 | -43% |
Source: Block GA, et al. (2004)
Etelcalcetide
| Patient Population | Intervention | Proportion Achieving >30% PTH Reduction |
| Hemodialysis patients with SHPT | Etelcalcetide | 74.0% |
| Placebo | 8.3% |
Source: Block GA, et al. (2017)
Pharmacokinetic Parameters of Calcimimetics in Humans
Note: The following data are from studies of other calcimimetics and are intended to provide a general pharmacokinetic profile for this class of drugs.
Cinacalcet
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 2-6 hours |
| Terminal Half-life (t1/2) | 30-40 hours |
| Protein Binding | ~93-97% |
| Metabolism | Hepatic (CYP3A4, CYP2D6, CYP1A2) |
Source: Padhi D, et al. (2008)
Etelcalcetide
| Parameter | Value |
| Administration | Intravenous |
| Elimination Half-life | 3-4 days in hemodialysis patients |
Source: Martin KJ, et al. (2017)
Experimental Protocols
Measurement of Serum Parathyroid Hormone (PTH) - Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a typical sandwich ELISA for the quantitative measurement of intact PTH in serum.
-
Plate Preparation: A 96-well microplate is pre-coated with a monoclonal antibody specific for the C-terminal region of PTH.
-
Sample and Standard Incubation:
-
Add 50 µL of standards, controls, and patient serum samples to the appropriate wells.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated antibody specific for the N-terminal region of PTH to each well.
-
Seal the plate and incubate for 2 hours at room temperature with gentle shaking.
-
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with a wash buffer to remove any unbound substances.
-
Substrate Reaction:
-
Add 100 µL of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes, allowing for color development in proportion to the amount of PTH bound.
-
-
Stopping the Reaction: Add 100 µL of a stop solution (e.g., 2N sulfuric acid) to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the PTH concentration in the patient samples by interpolating their absorbance values on the standard curve.
Measurement of Serum Calcium - Atomic Absorption Spectroscopy (AAS)
This protocol describes the determination of total calcium in serum using flame atomic absorption spectroscopy.
-
Sample Preparation:
-
Dilute serum samples 1:50 with a diluent containing 0.5% lanthanum chloride in 0.1 N hydrochloric acid. The lanthanum chloride is added to prevent interference from phosphate.
-
-
Standard Preparation: Prepare a series of calcium standards of known concentrations (e.g., 0.5, 1.0, 1.5, 2.0, and 2.5 mmol/L) in the same lanthanum chloride diluent.
-
Instrument Setup:
-
Use a calcium hollow-cathode lamp.
-
Set the wavelength to 422.7 nm.
-
Aspirate deionized water to zero the instrument.
-
-
Calibration: Aspirate the calcium standards in ascending order of concentration and record the absorbance for each. Plot a calibration curve of absorbance versus calcium concentration.
-
Sample Measurement: Aspirate the diluted serum samples and record their absorbance.
-
Calculation: Determine the calcium concentration in the diluted samples from the calibration curve. Multiply the result by the dilution factor (50) to obtain the calcium concentration in the original serum sample.
Experimental and Clinical Trial Workflows
Preclinical Evaluation of a Calcimimetic
The following diagram outlines a typical workflow for the preclinical assessment of a novel calcimimetic agent.
Figure 2: Preclinical Workflow. This flowchart depicts a standard process for evaluating the efficacy of a calcimimetic in a preclinical setting.
Representative Clinical Trial Design for a Calcimimetic in SHPT
This diagram illustrates a typical randomized, double-blind, placebo-controlled clinical trial design for evaluating a calcimimetic in hemodialysis patients with secondary hyperparathyroidism.
Figure 3: Clinical Trial Workflow. This diagram outlines a typical design for a clinical trial investigating a calcimimetic for the treatment of secondary hyperparathyroidism.
Conclusion
This compound, as a positive allosteric modulator of the CaSR, holds promise as a therapeutic agent for the management of secondary hyperparathyroidism. Its mechanism of action directly targets the underlying pathophysiology of excessive PTH secretion. While preclinical data in animal models are encouraging, demonstrating a dose-dependent reduction in PTH and an anti-proliferative effect on parathyroid cells, there is a notable absence of publicly available human clinical trial data. The provided clinical data from other calcimimetics, cinacalcet and etelcalcetide, offer valuable insights into the potential clinical efficacy and safety profile of this drug class in treating SHPT in patients with CKD. Further clinical investigation of this compound is warranted to establish its therapeutic utility in humans. The experimental protocols and pathway diagrams included in this guide are intended to serve as a resource for researchers and drug development professionals working in this field.
References
- 1. Neurocrine reports data from Phase II schizophrenia treatment trial [clinicaltrialsarena.com]
- 2. Calcimimetic NPS R-568 prevents parathyroid hyperplasia in rats with severe secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. The calcimimetic compound NPS R-568 suppresses parathyroid cell proliferation in rats with renal insufficiency. Control of parathyroid cell growth via a calcium receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Tecalcet Hydrochloride: A Deep Dive into Calcium-Sensing Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tecalcet hydrochloride is a potent, orally active, second-generation calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). By enhancing the sensitivity of the CaSR to extracellular calcium, this compound effectively suppresses the synthesis and secretion of parathyroid hormone (PTH). This whitepaper provides a comprehensive technical overview of the pharmacodynamics of this compound hydrochloride, detailing its mechanism of action, downstream signaling pathways, and its effects on key physiological parameters. The information presented herein is compiled from preclinical and clinical research, offering valuable insights for professionals in the field of drug development and endocrine research.
Introduction
Secondary hyperparathyroidism (SHPT) is a common and serious complication of chronic kidney disease (CKD), characterized by elevated parathyroid hormone (PTH) levels, parathyroid gland hyperplasia, and disordered mineral metabolism. Conventional therapies, including phosphate binders and active vitamin D sterols, are often limited by hypercalcemia and hyperphosphatemia. Calcimimetics represent a targeted therapeutic approach by directly modulating the Calcium-Sensing Receptor (CaSR), the principal regulator of PTH secretion. This compound hydrochloride (also known as R-568) is a calcimimetic designed to offer a favorable pharmacodynamic profile for the management of SHPT.
Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor
This compound hydrochloride's primary mechanism of action is the positive allosteric modulation of the CaSR, a G-protein coupled receptor (GPCR) highly expressed on the surface of parathyroid chief cells.[1][2][3] this compound binds to a site on the CaSR distinct from the orthosteric calcium-binding site. This allosteric binding induces a conformational change in the receptor, increasing its sensitivity to extracellular calcium ions (Ca²⁺).[1][4] Consequently, at any given extracellular calcium concentration, the CaSR is more readily activated in the presence of this compound. This heightened activation of the CaSR effectively suppresses the synthesis and secretion of PTH from the parathyroid glands.
Signaling Pathways
The activation of the CaSR by this compound and extracellular calcium initiates a cascade of intracellular signaling events. The CaSR couples to multiple G-protein subtypes, primarily Gαq/11 and Gαi/o, leading to the activation of various downstream effectors.
Gαq/11-Mediated Pathway
Upon activation, the CaSR stimulates the Gαq/11 pathway, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺i). The subsequent increase in cytosolic calcium concentration is a key signal for the inhibition of PTH secretion. DAG, along with the elevated Ca²⁺i, activates protein kinase C (PKC), which further contributes to the regulation of cellular processes.
Gαi/o-Mediated Pathway and MAPK Activation
In addition to Gαq/11, the CaSR also couples to Gαi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, both Gαq/11 and Gαi/o signaling can converge on the activation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase 1/2 (ERK1/2). This pathway is implicated in the regulation of gene expression and cellular proliferation within the parathyroid gland.
Quantitative Pharmacodynamic Effects
The pharmacodynamic effects of this compound hydrochloride have been quantified in various preclinical and clinical studies.
In Vitro Studies
In vitro assays using cells expressing the CaSR have demonstrated the potency of this compound.
| Parameter | Value | Cell Line | Conditions | Reference |
| EC₅₀ for [Ca²⁺]i increase | 51 nM | HEK293 cells expressing human parathyroid CaR | In the presence of 0.5 mM extracellular Ca²⁺ | |
| IC₅₀ for PTH secretion | 28 nM | Cultured bovine parathyroid cells | In the presence of 0.5 mM extracellular Ca²⁺ | |
| EC₅₀ for Calcitonin secretion | 34 nM | Rat medullary thyroid carcinoma 6-23 cells expressing the CaR | - | |
| Shift in EC₅₀ for extracellular Ca²⁺ | Decreased to 0.61 ± 0.04 mM | - | This compound (0.1-100 nM) |
In Vivo Studies (Rat Model of Secondary Hyperparathyroidism)
Studies in a rat model of SHPT induced by 5/6 nephrectomy have shown the in vivo efficacy of this compound.
| Dosage | Effect on Serum PTH | Effect on Parathyroid Gland | Reference |
| 1.5 mg/kg (orally, twice daily for 4 days) | Dose-dependent reduction | 20% reduction in BrdU-positive parathyroid cells | |
| 15 mg/kg (orally, twice daily for 4 days) | Dose-dependent reduction | 50% reduction in BrdU-positive parathyroid cells | |
| 5 or 10 mg/kg (daily gavage for 4 weeks) | Significant decrease | Significant reduction in PCNA-positive cells and parathyroid weight |
Experimental Protocols
In Vitro Intracellular Calcium Mobilization Assay
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human parathyroid CaSR.
-
Methodology:
-
Cells are seeded in 96-well plates and grown to confluence.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a buffer containing a low calcium concentration.
-
Cells are washed and incubated with varying concentrations of this compound hydrochloride in the presence of a fixed, sub-maximal concentration of extracellular calcium (e.g., 0.5 mM).
-
Changes in intracellular calcium concentration ([Ca²⁺]i) are measured using a fluorescence plate reader.
-
The EC₅₀ value is calculated from the concentration-response curve.
-
In Vivo Rat Model of Secondary Hyperparathyroidism
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of SHPT: A two-stage 5/6 nephrectomy is performed to induce chronic kidney disease and subsequent SHPT.
-
Treatment:
-
Following a recovery and disease development period (e.g., 6 weeks post-surgery), rats are randomized into treatment and vehicle control groups.
-
This compound hydrochloride is administered orally (e.g., by gavage) at specified doses and frequencies (e.g., 1, 5, or 10 mg/kg daily).
-
The vehicle group receives the same volume of the vehicle solution.
-
-
Endpoint Measurement:
-
Blood samples are collected at baseline and at various time points throughout the study to measure serum PTH, calcium, and phosphorus levels.
-
At the end of the study, parathyroid glands are harvested, weighed, and processed for histological analysis (e.g., immunohistochemistry for proliferation markers like PCNA or BrdU).
-
Conclusion
This compound hydrochloride is a potent positive allosteric modulator of the Calcium-Sensing Receptor with a well-defined mechanism of action. By enhancing the sensitivity of the CaSR to extracellular calcium, it effectively suppresses PTH secretion through the activation of Gαq/11 and Gαi/o signaling pathways. Preclinical studies have demonstrated its efficacy in reducing PTH levels and mitigating parathyroid gland hyperplasia in a dose-dependent manner. This in-depth understanding of the pharmacodynamics of this compound hydrochloride is crucial for its continued development and clinical application in the management of secondary hyperparathyroidism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound HCl (KRN568; NPS-R568; R568) | CaSR | CAS 177172-49-5 | Buy this compound HCl (KRN568; NPS-R568; R568) from Supplier InvivoChem [invivochem.com]
- 4. Heterogeneity of G protein activation by the calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
Tecalcet: A Positive Allosteric Modulator of the Calcium-Sensing Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tecalcet (also known as R-568) is a potent, orally active, small molecule that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). By increasing the sensitivity of the CaSR to extracellular calcium, this compound effectively suppresses the synthesis and secretion of parathyroid hormone (PTH). This mechanism of action makes it a valuable pharmacological tool for studying the CaSR and a potential therapeutic agent for the management of secondary hyperparathyroidism (SHPT), a common complication in patients with chronic kidney disease. This technical guide provides a comprehensive overview of the preclinical data on this compound, its mechanism of action, and detailed experimental protocols for its characterization. Due to the limited availability of public human clinical trial data for this compound, this guide also includes clinical data for other approved calcimimetics, cinacalcet and etelcalcetide, to provide a broader context for the therapeutic class.
Introduction to this compound and the Calcium-Sensing Receptor
The Calcium-Sensing Receptor (CaSR) is a Class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[1][2] Located primarily on the surface of parathyroid chief cells, the CaSR detects minute fluctuations in extracellular calcium concentrations.[1] Activation of the CaSR initiates intracellular signaling cascades that ultimately inhibit the secretion of PTH.[1] In patients with chronic kidney disease, impaired mineral metabolism leads to persistently low calcium and high phosphate levels, resulting in a compensatory and often excessive secretion of PTH, a condition known as secondary hyperparathyroidism.
This compound is a calcimimetic agent, meaning it "mimics" the effect of calcium on the CaSR.[3] However, instead of binding to the same site as calcium (the orthosteric site), this compound binds to an allosteric site within the transmembrane domain of the receptor. This binding event induces a conformational change in the receptor that increases its affinity for extracellular calcium, thus potentiating its signaling at any given calcium concentration.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the positive allosteric modulation of the CaSR. This leads to a leftward shift in the concentration-response curve for extracellular calcium, effectively lowering the set-point for PTH secretion.
Upon activation by calcium and potentiation by this compound, the CaSR couples to multiple intracellular G-protein signaling pathways, primarily Gq/11 and Gi/o.
-
Gq/11 Pathway: Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. The subsequent increase in intracellular calcium concentration is a key signal for the inhibition of PTH secretion.
-
Gi/o Pathway: The Gi/o pathway activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Lower cAMP levels are also associated with reduced PTH secretion.
The interplay of these signaling pathways culminates in the potent suppression of PTH synthesis and release from the parathyroid glands.
Quantitative Data
Preclinical In Vitro Data for this compound
The following table summarizes the in vitro activity of this compound on the human CaSR expressed in Chinese Hamster Ovary (CHO) cells.
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 of this compound | 80 nM | CHO cells | Intracellular Ca2+ increase | |
| Effect on Extracellular Ca2+ EC50 | Decreased to 0.61 ± 0.04 mM | CHO cells | Intracellular Ca2+ increase |
Preclinical In Vivo Data for this compound
The following table presents the in vivo effects of this compound in a rat model of renal insufficiency.
| Animal Model | Dosage | Duration | Key Findings | Reference |
| 10-week-old Male Sprague-Dawley rats with renal insufficiency | 1.5 mg/kg (low dose) and 15 mg/kg (high dose), orally, twice daily | 4 days | - Dose-dependent reduction in serum PTH levels. - 20% reduction in BrdU-positive parathyroid cells at low dose. - 50% reduction in BrdU-positive parathyroid cells at high dose. - Dose-dependent reduction in parathyroid cell volume. |
Clinical Data for Other Calcimimetics
As comprehensive human clinical trial data for this compound is not widely available, the following tables provide a summary of the clinical pharmacology of cinacalcet and etelcalcetide for context.
Table 3.3.1: Pharmacokinetics of Cinacalcet in Humans
| Parameter | Value | Conditions |
| Bioavailability | 20-25% | - |
| Tmax | 2-6 hours | Oral administration |
| Protein Binding | 93-97% | - |
| Metabolism | Hepatic (CYP3A4, CYP2D6, CYP1A2) | - |
| Terminal Half-life | 30-40 hours | - |
Table 3.3.2: Pharmacodynamics of Etelcalcetide in Hemodialysis Patients with SHPT
| Study | Dosage | Duration | Key Findings |
| Phase 3 Trials | 5 mg starting dose, titrated up to 15 mg, three times a week | 26 weeks | - 74-75% of patients achieved >30% reduction in PTH from baseline (vs. 8-10% for placebo). - Significant reductions in serum calcium and phosphorus. |
| DUET Trial | Etelcalcetide + active vitamin D or etelcalcetide + oral calcium | 12 weeks | - 90% of patients in the etelcalcetide + vitamin D group reached the primary endpoint (≥50% PTH reduction and PTH ≤ 240 pg/mL). |
Experimental Protocols
Measurement of Intracellular Calcium Concentration ([Ca2+]i) using Fura-2 AM
This protocol describes the measurement of intracellular calcium mobilization in response to CaSR activation.
Materials:
-
HEK293 cells stably expressing the human CaSR
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
This compound
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with dual excitation capabilities
Procedure:
-
Cell Preparation: Seed HEK293-CaSR cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Prepare a Fura-2 AM loading solution in HBSS containing Pluronic F-127. Remove the culture medium from the cells and add the Fura-2 AM loading solution. Incubate for 60 minutes at 37°C in the dark.
-
Washing: After incubation, gently wash the cells twice with fresh HBSS to remove any extracellular dye.
-
Assay: Place the plate in a fluorescence plate reader. Measure the fluorescence intensity at an emission wavelength of 505 nm, with alternating excitation wavelengths of 340 nm and 380 nm. Establish a stable baseline reading before adding the test compounds.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration. Calculate the change in this ratio upon addition of this compound to determine its effect on intracellular calcium mobilization.
Parathyroid Hormone (PTH) Immunoassay (ELISA)
This protocol outlines the general steps for quantifying PTH levels in serum or plasma samples.
References
The Discovery and Development of Tecalcet (NPS R-568): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tecalcet (NPS R-568) is a pioneering calcimimetic agent that has played a crucial role in validating the calcium-sensing receptor (CaSR) as a therapeutic target for disorders of parathyroid hormone (PTH) excess. As a positive allosteric modulator of the CaSR, this compound sensitizes the receptor to extracellular calcium, leading to a reduction in PTH secretion and a subsequent decrease in plasma calcium levels. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data in structured tables, detailing experimental protocols for pivotal studies, and illustrating critical pathways and workflows through diagrams.
Introduction
Secondary hyperparathyroidism (SHPT) is a common and serious complication of chronic kidney disease (CKD), characterized by elevated levels of parathyroid hormone (PTH). This condition contributes to mineral and bone disorders, cardiovascular disease, and increased mortality. The discovery of the calcium-sensing receptor (CaSR), a G-protein coupled receptor on the surface of parathyroid cells, revolutionized the understanding of calcium homeostasis and opened a new avenue for therapeutic intervention. This compound (NPS R-568) emerged as a first-in-class calcimimetic, a compound that mimics the effect of extracellular calcium on the CaSR, thereby offering a novel approach to the management of hyperparathyroidism.
Mechanism of Action
This compound is an orally active, small molecule that acts as a positive allosteric modulator of the CaSR.[1][2] It does not directly activate the receptor but enhances its sensitivity to extracellular calcium ions (Ca²⁺).[1] By binding to a site distinct from the calcium-binding domain, this compound induces a conformational change in the receptor that potentiates its signaling cascade upon calcium binding. This leads to the activation of phospholipase C and the subsequent mobilization of intracellular calcium, which ultimately inhibits the synthesis and secretion of PTH from the parathyroid glands.[1][3]
dot
References
- 1. NPS R-568: a type II calcimimetic compound that acts on parathyroid cell calcium receptor of rats to reduce plasma levels of parathyroid hormone and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound HCl (KRN568; NPS-R568; R568) | CaSR | CAS 177172-49-5 | Buy this compound HCl (KRN568; NPS-R568; R568) from Supplier InvivoChem [invivochem.com]
- 3. Calcimimetic NPS R-568 prevents parathyroid hyperplasia in rats with severe secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
Tecalcet's Modulation of Intracellular Calcium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanism by which Tecalcet (also known as R-568) influences intracellular calcium levels. This compound is a calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). By enhancing the sensitivity of the CaSR to extracellular calcium, this compound triggers a cascade of intracellular events culminating in an increase in cytosolic calcium concentrations.[1][2] This guide details the underlying signaling pathways, presents available quantitative data, and provides comprehensive experimental protocols for studying these effects.
Core Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the CaSR, a G protein-coupled receptor (GPCR).[3] This binding event induces a conformational change in the receptor, increasing its affinity for its endogenous ligand, extracellular calcium (Ca²⁺o).[1][2] Consequently, the CaSR becomes activated at lower concentrations of extracellular calcium than would normally be required.
The activated CaSR primarily couples to the Gq/11 family of G proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors (IP₃Rs) on the membrane of the endoplasmic reticulum (ER), which serves as a major intracellular calcium store. The binding of IP₃ to its receptors opens these channels, allowing for the rapid efflux of stored Ca²⁺ from the ER into the cytoplasm, thereby increasing the intracellular calcium concentration ([Ca²⁺]i).
Quantitative Effects on Intracellular Calcium
This compound's potentiation of the CaSR's sensitivity to extracellular calcium has been quantified in several studies. The primary effect is a leftward shift in the concentration-response curve for extracellular calcium, meaning a lower concentration of calcium is needed to elicit a half-maximal response (EC₅₀).
| Parameter | Value | Cell Type | Notes |
| EC₅₀ for Extracellular Ca²⁺ (in the presence of this compound) | 0.61 ± 0.04 mM | CHO cells expressing human CaSR | This compound (0.1-100 nM) shifts the concentration-response curve for extracellular Ca²⁺ to the left without affecting the maximal response. |
| This compound Concentration Range for [Ca²⁺]i Increase | 0.1 - 100 µM | Not specified | This compound increases intracellular calcium concentration in a concentration-dependent and stereoselective manner. |
Note: The following table provides a representative, illustrative example of a dose-response relationship for this compound's effect on intracellular calcium, as specific dose-response data with corresponding intracellular calcium concentrations were not available in the reviewed literature. The values are intended to demonstrate the expected trend.
| This compound Concentration (nM) | Representative Fold Increase in [Ca²⁺]i (normalized to baseline) |
| 0.1 | 1.2 |
| 1 | 1.8 |
| 10 | 3.5 |
| 100 | 6.0 |
| 1000 | 6.2 |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow for measuring this compound-induced changes in intracellular calcium.
Caption: this compound signaling pathway leading to increased intracellular calcium.
Caption: Experimental workflow for intracellular calcium measurement.
Experimental Protocols
Protocol: Measurement of Intracellular Calcium Concentration Using Fura-2 AM
This protocol is adapted for use with adherent cell lines (e.g., HEK293 cells stably expressing the human CaSR) and can be performed using a fluorescence microscope or a plate reader equipped for ratiometric imaging.
Materials:
-
Cells: Adherent cells expressing the CaSR plated on glass coverslips or in black-walled, clear-bottom 96-well plates.
-
Fura-2 AM (acetoxymethyl ester): Calcium indicator dye.
-
Pluronic F-127: A non-ionic surfactant to aid in dye solubilization.
-
Probenecid: An anion transport inhibitor to prevent dye leakage from the cells (optional but recommended).
-
HEPES-buffered saline (HBS):
-
140 mM NaCl
-
5 mM KCl
-
1 mM MgCl₂
-
2 mM CaCl₂
-
10 mM HEPES
-
10 mM Glucose
-
Adjust pH to 7.4 with NaOH.
-
-
This compound stock solution: Prepared in a suitable solvent (e.g., DMSO) and diluted to final concentrations in HBS.
-
Ionomycin: Calcium ionophore for maximal calcium influx (for calibration).
-
EGTA: Calcium chelator for minimal calcium levels (for calibration).
Procedure:
-
Cell Culture and Plating:
-
Culture cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Seed cells onto glass coverslips or into 96-well plates to achieve 70-80% confluency on the day of the experiment.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution. For a final concentration of 2-5 µM Fura-2 AM, dissolve Fura-2 AM in anhydrous DMSO to make a 1 mM stock solution.
-
Dilute the Fura-2 AM stock in HBS to the final desired concentration. Add Pluronic F-127 (0.02% final concentration) to aid in dye dispersion.
-
Remove the culture medium from the cells and wash once with HBS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
De-esterification:
-
After incubation, wash the cells twice with HBS to remove extracellular Fura-2 AM.
-
Add fresh HBS (containing 2.5 mM probenecid, if used) and incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye within the cells.
-
-
Measurement of Intracellular Calcium:
-
Mount the coverslip onto the stage of a fluorescence microscope or place the 96-well plate in a plate reader.
-
Excite the cells alternately at 340 nm and 380 nm, and measure the emission at ~510 nm.
-
Record the baseline fluorescence ratio (F₃₄₀/F₃₈₀) for a few minutes to ensure a stable signal.
-
Add this compound at the desired final concentration and continue recording the fluorescence ratio to observe the change in intracellular calcium.
-
-
Calibration (Optional but Recommended):
-
At the end of the experiment, to convert fluorescence ratios to absolute calcium concentrations, perform a calibration.
-
Add a saturating concentration of a calcium ionophore like ionomycin (e.g., 5-10 µM) in the presence of high extracellular calcium to obtain the maximum fluorescence ratio (Rₘₐₓ).
-
Subsequently, add a calcium chelator like EGTA (e.g., 10 mM) to determine the minimum fluorescence ratio (Rₘᵢₙ).
-
Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺]ᵢ = Kₔ * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)] * (Sբ₂ / Sₒ₂), where Kₔ is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM).
-
Data Analysis:
-
The primary data is the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F₃₄₀/F₃₈₀).
-
An increase in this ratio indicates an increase in intracellular calcium concentration.
-
Plot the change in the fluorescence ratio over time to visualize the calcium transient.
-
For dose-response experiments, plot the peak change in the ratio against the logarithm of the this compound concentration to determine the EC₅₀.
This guide provides a comprehensive overview of this compound's effect on intracellular calcium levels, intended to support further research and development in this area. The provided protocols and diagrams offer a framework for investigating the pharmacological properties of this compound and other CaSR modulators.
References
An In-depth Technical Guide on the Interaction of Tecalcet with G-protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tecalcet (also known as R-568) is a potent, orally active calcimimetic agent that functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). The CaSR is a Class C G-protein coupled receptor (GPCR) that plays a critical role in calcium homeostasis. By enhancing the sensitivity of the CaSR to extracellular calcium, this compound effectively reduces the secretion of parathyroid hormone (PTH). This guide provides a detailed overview of this compound's mechanism of action, its interaction with the CaSR, the resultant intracellular signaling cascades, key quantitative data, and the experimental protocols used for its characterization.
Mechanism of Action at the Calcium-Sensing Receptor (CaSR)
This compound exerts its pharmacological effect not by directly activating the CaSR, but by allosterically modulating it. This means it binds to a site on the receptor distinct from the orthosteric site for the endogenous ligand, extracellular calcium (Ca²⁺). This binding event induces a conformational change in the receptor that increases its sensitivity to Ca²⁺.[1][2] Consequently, the CaSR is activated at lower concentrations of extracellular calcium, leading to a leftward shift in the calcium concentration-response curve.[1] This enhanced sensitivity is the core of this compound's therapeutic action, primarily the suppression of PTH secretion from the parathyroid glands.[3]
G-Protein Coupled Signaling Pathways
The CaSR is known to couple to multiple heterotrimeric G-proteins, primarily Gαq/11 and Gαi/o, to initiate downstream signaling cascades.[4] this compound's positive allosteric modulation of the CaSR potentiates these pathways.
3.1 Gαq/11 Signaling Pathway Upon activation, the CaSR stimulates Gαq/11 proteins, which in turn activate Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 : Diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺i). This transient increase in cytosolic calcium is a key signaling event.
-
DAG : Remains in the plasma membrane and, in conjunction with the increased Ca²⁺i, activates Protein Kinase C (PKC). PKC then phosphorylates various downstream targets, influencing processes like cell proliferation and differentiation.
3.2 Gαi/o Signaling Pathway The CaSR also couples to Gαi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase (AC), which results in a decrease in intracellular levels of cyclic AMP (cAMP). This pathway contributes to the overall cellular response to CaSR activation.
Caption: this compound allosterically modulates the CaSR, enhancing signaling via Gαq/11 and Gαi/o pathways.
Data Presentation: Potency of this compound
The potency of a compound is a measure of the concentration required to produce a specific effect. For agonists and positive allosteric modulators like this compound, this is typically quantified by the half-maximal effective concentration (EC50). A lower EC50 value indicates higher potency.
| Parameter | Assay Type | Species/Cell Line | Measured Effect | Value | Reference |
| EC50 | PTH Secretion Inhibition | Rat | 50% inhibition of parathyroid hormone secretion | 9.1 nM | (FAN, Y. et al., 2022) |
| EC50 | Intracellular Calcium | HEK293 cells expressing human CaSR | 50% maximal increase in intracellular Ca²⁺ | 29 nM | (FAN, Y. et al., 2022) |
| EC50 | Extracellular Calcium | Not Specified | Concentration of extracellular Ca²⁺ to elicit 50% response | 0.61 ± 0.04 mM |
Experimental Protocols
Characterizing the interaction of this compound with the CaSR involves a variety of in vitro and in vivo assays. Below are generalized methodologies for two key experiments.
5.1 In Vitro Intracellular Calcium Mobilization Assay
This assay is fundamental for quantifying the potency of CaSR modulators by measuring the increase in cytosolic calcium following receptor activation.
Objective: To determine the EC50 of this compound by measuring its ability to potentiate Ca²⁺-induced intracellular calcium mobilization in cells expressing the CaSR.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human CaSR are cultured in appropriate media and seeded into 96- or 384-well black-wall, clear-bottom microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2-AM, Fluo-4) for a specified time at 37°C. These dyes exhibit a significant change in fluorescence intensity upon binding to free calcium.
-
Compound Preparation: A dilution series of this compound is prepared in an appropriate assay buffer.
-
Assay Execution: The cell plate is placed in a fluorescence plate reader (e.g., FLIPR Tetra® System). A baseline fluorescence reading is taken. The this compound dilutions are then added to the wells, followed by a fixed, sub-maximal concentration of extracellular Ca²⁺.
-
Data Acquisition: Changes in fluorescence intensity, corresponding to intracellular calcium concentration, are monitored in real-time.
-
Data Analysis: The peak fluorescence response is measured for each this compound concentration. The data are normalized and plotted against the logarithm of the compound concentration to generate a dose-response curve. The EC50 value is calculated from this curve using a four-parameter logistic equation.
5.2 Ex Vivo Parathyroid Hormone (PTH) Secretion Assay
This assay directly measures the primary therapeutic effect of calcimimetics: the inhibition of PTH secretion.
Objective: To determine the potency of this compound in suppressing PTH secretion from parathyroid tissue.
Methodology:
-
Tissue Preparation: Parathyroid glands are obtained from an appropriate animal model (e.g., rats). The glands are minced into small fragments and washed in a low-calcium buffer.
-
Incubation: Tissue fragments are incubated in multi-well plates with varying concentrations of this compound in the presence of a fixed concentration of extracellular calcium.
-
Sample Collection: After the incubation period, the supernatant (culture medium) is collected from each well.
-
PTH Quantification: The concentration of PTH in the collected supernatant is measured using a specific immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of PTH secreted at each this compound concentration is expressed as a percentage of the control (no drug). A dose-response curve is generated by plotting PTH secretion against the log of this compound concentration to determine the IC50 (half-maximal inhibitory concentration).
Caption: Workflow for determining this compound's EC50 via an intracellular calcium mobilization assay.
Conclusion
This compound is a positive allosteric modulator of the Calcium-Sensing Receptor, a key GPCR in calcium homeostasis. By increasing the receptor's sensitivity to extracellular calcium, this compound effectively activates Gαq/11 and Gαi/o signaling pathways. This leads to increased intracellular calcium mobilization and decreased cAMP levels, ultimately resulting in the potent inhibition of parathyroid hormone secretion. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and professionals involved in the development and study of calcimimetic drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Drugs inhibiting parathyroid hormone (PTH) secretion by control of the calcium receptor (calcimimetics)--effect on the set point of calcium-regulated PTH secretion] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of Tecalcet Beyond the Calcium-Sensing Receptor (CaSR): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tecalcet (R-568) is a potent, orally bioavailable, second-generation calcimimetic that functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1] Its primary therapeutic action involves sensitizing the CaSR to extracellular calcium, thereby reducing the secretion of parathyroid hormone (PTH) and subsequently lowering serum calcium levels. While the on-target effects of this compound on the CaSR are well-documented, a comprehensive understanding of its potential off-target interactions is crucial for a complete safety and efficacy profile. This technical guide synthesizes the available, albeit limited, public information on the cellular targets of this compound and related calcimimetics beyond the CaSR. It provides an overview of potential off-target systems based on clinical observations with the first-generation calcimimetic, cinacalcet, and details the state-of-the-art experimental and computational methodologies for identifying and characterizing such off-target effects.
On-Target Pharmacology of this compound: The Calcium-Sensing Receptor
The primary and well-established molecular target of this compound is the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR). This compound binds to a transmembrane site on the CaSR, distinct from the orthosteric calcium-binding site, inducing a conformational change that increases the receptor's sensitivity to extracellular calcium ions (Ca²⁺). This allosteric modulation enhances the signal transduction cascade upon Ca²⁺ binding, leading to the inhibition of PTH secretion from the parathyroid glands.
Quantitative On-Target Activity
The following table summarizes the known quantitative data for the on-target activity of this compound.
| Parameter | Value | Assay Conditions | Reference |
| EC₅₀ (for Ca²⁺) | Decreased to 0.61 ± 0.04 mM | In the presence of this compound (NPS 568, 0.1-100 nM) | [1] |
| [Ca²⁺]i Increase | Concentration-dependent | This compound (NPS 568, 0.1-100 μM) | [1] |
Potential Cellular Targets of this compound Beyond the CaSR
Gastrointestinal System
Nausea and vomiting are the most frequently reported side effects of cinacalcet.[2][3] While these can be central nervous system-mediated, a direct effect on the gastrointestinal tract is plausible. Furthermore, cases of upper gastrointestinal bleeding have been reported.
A proposed mechanism for cinacalcet-induced gastric ulcers involves the activation of CaSR expressed on gastric G-cells and parietal cells, leading to increased gastrin and gastric acid secretion. Although this is a CaSR-mediated effect, it occurs outside the primary therapeutic target tissue (parathyroid gland) and represents a tissue-specific cellular consequence.
A study on the T84 human colon carcinoma cell line demonstrated that cinacalcet inhibits cystic fibrosis transmembrane conductance regulator (CFTR)-mediated chloride secretion. This effect, while dependent on CaSR activation, proceeds through a non-canonical signaling pathway involving phospholipase C (PLC) and phosphodiesterases (PDEs), ultimately reducing intracellular cyclic AMP (cAMP) levels.
Cardiovascular System
Cardiovascular side effects, including hypotension and, in rare cases, heart failure, have been associated with cinacalcet. The EVOLVE trial, a large clinical study on cinacalcet, did not show a significant reduction in the primary composite cardiovascular endpoint in the intention-to-treat analysis. However, post-hoc analyses suggested a potential reduction in non-atherosclerotic cardiovascular events, such as sudden death and heart failure. The molecular basis for these observations remains to be fully elucidated but could involve off-target interactions with ion channels or other receptors in cardiovascular tissues.
Experimental Protocols for Off-Target Identification
A variety of experimental and computational approaches can be employed to identify the off-target interactions of a small molecule like this compound.
In Vitro Off-Target Screening Panels
A standard approach in safety pharmacology is to screen the test compound against a panel of known molecular targets commonly associated with adverse drug reactions.
This technique assesses the ability of a test compound to displace a radiolabeled ligand from its target receptor. It is a high-throughput method to identify potential binding interactions.
Experimental Protocol: Radioligand Binding Assay for a GPCR Panel
-
Target Preparation: Membranes are prepared from cell lines stably expressing the target GPCRs or from native tissues. Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.
-
Assay Setup: The assay is typically performed in a 96-well format. Each well contains the prepared membranes, a known concentration of a specific radioligand for the target receptor, and the test compound (this compound) at various concentrations.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
A typical safety panel would include a diverse set of GPCRs, ion channels, transporters, and enzymes.
This technology allows for the screening of a test molecule against thousands of human membrane and secreted proteins expressed in their native cellular environment.
Experimental Protocol: Retrogenix® Cell Microarray Off-Target Screening
-
Library Preparation: An expression vector library containing cDNAs for thousands of human plasma membrane and secreted proteins is utilized.
-
Microarray Printing: The expression vectors are printed onto specialized glass slides.
-
Reverse Transfection: Human cells (e.g., HEK293) are cultured on the slides, leading to localized overexpression of the individual proteins at specific spots on the microarray.
-
Test Molecule Incubation: The test molecule (e.g., labeled this compound or an antibody against this compound for detection) is incubated with the cell microarray.
-
Detection: Binding of the test molecule to specific protein-expressing cells is detected, typically using fluorescence-based methods.
-
Hit Identification and Validation: The coordinates of the fluorescent spots on the microarray correspond to specific proteins from the expression library, thus identifying potential off-targets. Hits are then typically validated through secondary assays.
In Silico Off-Target Prediction
Computational methods can predict potential off-target interactions based on the chemical structure of the drug and known ligand-target relationships.
Methodology: In Silico Target Prediction
-
Ligand-Based Approaches: These methods compare the 2D or 3D structure of the test molecule (this compound) to databases of compounds with known biological activities. Tools like SwissTargetPrediction, TargetHunter, and CACTI utilize chemical similarity principles to predict potential targets.
-
Structure-Based Approaches (Docking): If the 3D structures of potential off-target proteins are known, molecular docking simulations can be used to predict the binding affinity and mode of interaction of the test molecule with these proteins.
-
Machine Learning and AI: Advanced computational models trained on large datasets of drug-target interactions can predict potential off-targets with increasing accuracy.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound's cellular targets.
On-Target CaSR Signaling Pathway
Caption: On-target signaling pathway of this compound via the Calcium-Sensing Receptor (CaSR).
Experimental Workflow for Off-Target Identification
Caption: A comprehensive workflow for the identification and validation of off-targets.
Conclusion
While this compound's primary pharmacological activity is mediated through the CaSR, the potential for off-target interactions, as suggested by the clinical profile of the related drug cinacalcet, warrants thorough investigation. A systematic approach combining in silico prediction with in vitro screening and subsequent validation is essential to fully characterize the selectivity profile of this compound. Understanding these potential off-target effects is critical for optimizing drug development, predicting potential adverse events, and ensuring patient safety. Further research is needed to definitively identify and quantify the interactions of this compound with cellular targets beyond the CaSR.
References
Methodological & Application
Cell-based Assay Guide for Tecalcet Activity
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Tecalcet is a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) that plays a pivotal role in calcium homeostasis.[1][2] As a calcimimetic, this compound enhances the sensitivity of the CaSR to extracellular calcium ions (Ca²⁺), thereby potentiating its downstream signaling pathways.[1][2] This potentiation leads to an increase in intracellular calcium ([Ca²⁺]i) and subsequent physiological responses, such as the inhibition of parathyroid hormone (PTH) secretion.[3] These application notes provide a comprehensive guide to utilizing cell-based assays for the characterization of this compound's activity, with a primary focus on intracellular calcium mobilization.
Mechanism of Action
The CaSR is primarily coupled to the Gq/11 and Gi/o G-protein families. Upon activation by extracellular Ca²⁺, the receptor undergoes a conformational change, initiating downstream signaling cascades. This compound allosterically binds to the transmembrane domain of the CaSR, stabilizing an active conformation and thereby increasing the receptor's affinity for Ca²⁺.
The Gq/11 pathway activation by the CaSR leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm and causing a transient increase in [Ca²⁺]i. This rise in intracellular calcium is a key indicator of CaSR activation and can be readily measured using fluorescent calcium indicators.
dot
Caption: this compound enhances CaSR signaling through the Gq/11-PLC-IP3 pathway.
Experimental Protocols
1. Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to this compound in a cell line stably expressing the human CaSR (e.g., HEK293-CaSR).
dot
Caption: Workflow for the intracellular calcium mobilization assay.
Materials:
-
HEK293 cells stably expressing the human CaSR (HEK293-CaSR)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM
-
Pluronic F-127
-
Probenecid (optional)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Calcium Chloride (CaCl₂)
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation)
Protocol:
-
Cell Seeding:
-
Culture HEK293-CaSR cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend cells in fresh media.
-
Seed cells into black, clear-bottom 96-well plates at a density of 50,000-100,000 cells per well.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution:
-
Dissolve Fluo-4 AM in DMSO to a stock concentration of 1 mM.
-
Mix equal volumes of 1 mM Fluo-4 AM stock and 20% Pluronic F-127.
-
Dilute the mixture in HBSS with 20 mM HEPES to a final Fluo-4 AM concentration of 2-5 µM.
-
(Optional) Add probenecid to a final concentration of 2.5 mM to inhibit dye extrusion.
-
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing:
-
Gently aspirate the dye loading solution.
-
Wash the cells twice with 100 µL of HBSS with 20 mM HEPES.
-
After the final wash, add 100 µL of HBSS with 20 mM HEPES to each well.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare a compound plate with serial dilutions of this compound and/or CaCl₂ at concentrations 2-4x the final desired concentration.
-
Place the cell plate and compound plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the compounds from the compound plate into the cell plate.
-
Continue to record the fluorescence signal for at least 60-120 seconds.
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot ΔF against the concentration of this compound or CaCl₂ to generate dose-response curves.
-
Calculate the EC₅₀ (half-maximal effective concentration) values from the dose-response curves using a sigmoidal dose-response model.
Data Presentation
Table 1: Dose-Response of this compound on Intracellular Calcium Mobilization in HEK293-CaSR Cells
| This compound Concentration (µM) | Mean Change in Fluorescence (ΔRFU) | Standard Deviation |
| 0 (Vehicle) | 50 | 5 |
| 0.1 | 150 | 12 |
| 0.3 | 350 | 25 |
| 1 | 700 | 50 |
| 3 | 1200 | 85 |
| 10 | 1500 | 110 |
| 30 | 1600 | 120 |
| 100 | 1650 | 130 |
This data is representative. Actual values may vary depending on experimental conditions.
Table 2: Effect of this compound on the EC₅₀ of Extracellular Calcium in HEK293-CaSR Cells
| Condition | EC₅₀ of Extracellular Ca²⁺ (mM) |
| Without this compound | 3.5 |
| With 1 µM this compound | 1.8 |
| With 10 µM this compound | 0.9 |
This data is representative. Actual values may vary depending on experimental conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal-to-Noise Ratio | Low receptor expression, inefficient dye loading, or compound autofluorescence. | Optimize cell seeding density and passage number. Optimize Fluo-4 AM concentration and loading time. Run a compound-only control to check for autofluorescence. |
| High Background Fluorescence | Incomplete removal of extracellular dye or incomplete hydrolysis of Fluo-4 AM. | Ensure thorough but gentle washing steps. Ensure proper incubation time and temperature for dye loading to allow for de-esterification. |
| Cell Detachment | Harsh washing steps or unhealthy cells. | Use an automated plate washer with optimized settings or wash manually with care. Ensure cells are healthy and not over-confluent. |
| Variability Between Wells | Inconsistent cell seeding or compound addition. | Ensure a homogenous cell suspension during seeding. Use a multichannel pipette or automated liquid handler for compound addition. |
References
Application Notes and Protocols: Utilizing Tecalcet in Rodent Models of Secondary Hyperparathyroidism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Tecalcet, a calcimetic agent, in rodent models of secondary hyperparathyroidism (SHPT). This document outlines detailed protocols for inducing SHPT in rats, administration of this compound, and subsequent biochemical analyses, supported by quantitative data and pathway diagrams.
Introduction to this compound and Secondary Hyperparathyroidism
Secondary hyperparathyroidism is a frequent complication of chronic kidney disease (CKD), characterized by elevated parathyroid hormone (PTH) levels, parathyroid gland hyperplasia, and disturbances in mineral metabolism.[1][2] this compound (hydrochloride salt of R-568) is a calcimimetic that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on parathyroid cells.[3][4] By increasing the sensitivity of the CaSR to extracellular calcium, this compound effectively suppresses the synthesis and secretion of PTH.[3]
Mechanism of Action: CaSR Signaling Pathway
This compound allosterically modulates the CaSR, enhancing its sensitivity to extracellular calcium ions (Ca2+). This activation of the CaSR, a G-protein coupled receptor, initiates downstream signaling cascades that inhibit PTH secretion. The primary pathways involved are the Gq/11 and Gi/o pathways. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gi/o pathway activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Both pathways ultimately contribute to the suppression of PTH synthesis and release from the parathyroid glands.
References
Application Notes and Protocols for the In Vivo Preparation of Tecalcet
For Researchers, Scientists, and Drug Development Professionals
Abstract Tecalcet, also known as R-568, is a potent, orally active calcimimetic compound that functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] It enhances the sensitivity of the CaSR to extracellular calcium, thereby inhibiting the secretion of parathyroid hormone (PTH).[3][4] This mechanism makes this compound a valuable tool for studying calcium homeostasis and a potential therapeutic agent for conditions like hyperparathyroidism.[5] Proper formulation and preparation of this compound solutions are critical for ensuring accuracy, reproducibility, and efficacy in in vivo studies. These application notes provide detailed protocols for the preparation of this compound solutions for administration in animal models, along with key data on its physicochemical properties and mechanism of action.
Physicochemical Properties of this compound
This compound is typically supplied as a hydrochloride salt, which is a white to off-white solid. Understanding its fundamental properties is essential for accurate weighing and solution preparation.
| Property | Value | Reference |
| Synonyms | This compound Hydrochloride, R-568 hydrochloride, NPS R-568 | |
| Molecular Formula | C₁₈H₂₃Cl₂NO | |
| Molecular Weight | 340.29 g/mol | |
| CAS Number | 177172-49-5 | |
| Appearance | White to off-white solid | |
| In Vitro Solubility | DMSO: ≥ 50 mg/mL (146.93 mM) |
Mechanism of Action
This compound does not directly activate the Calcium-Sensing Receptor (CaSR) but binds to an allosteric site, increasing the receptor's sensitivity to its endogenous ligand, extracellular calcium (Ca²⁺). This potentiation of the CaSR, a G protein-coupled receptor (GPCR), primarily activates the Gαq/11 signaling pathway. This cascade leads to the activation of Phospholipase C (PLC), which subsequently increases intracellular levels of inositol trisphosphate (IP₃) and diacylglycerol (DAG). The ultimate physiological response in parathyroid cells is the inhibition of PTH synthesis and secretion, which helps to lower serum calcium levels.
Protocols for In Vivo Solution Preparation
The poor aqueous solubility of this compound necessitates the use of co-solvents for in vivo administration. Below are established protocols for preparing clear solutions or suspensions suitable for animal studies.
General Materials and Equipment
-
This compound Hydrochloride powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl), sterile
-
20% (w/v) SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline
-
Corn Oil
-
Sterile vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Pipettes and sterile filter tips
Experimental Workflow: General Overview
The general procedure involves creating a concentrated stock solution in DMSO, followed by dilution with a vehicle system to achieve the final desired concentration for dosing.
In Vivo Formulation Compositions
Several vehicle compositions can be used to achieve a suitable concentration for in vivo dosing. The choice of vehicle may depend on the desired route of administration (e.g., oral gavage, intraperitoneal injection) and study requirements.
| Formulation | Component 1 | Component 2 | Component 3 | Component 4 | Max Solubility | Solution Type |
| Protocol 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL | Clear Solution |
| Protocol 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL | Clear Solution |
| Protocol 3 | 10% DMSO | 90% Corn Oil | - | - | ~2.5 mg/mL | Suspension |
Data sourced from multiple suppliers and studies.
Step-by-Step Preparation Protocols
A. Preparation of a 25 mg/mL Stock Solution in DMSO
-
Accurately weigh the required amount of this compound Hydrochloride powder. For example, weigh 25 mg of the compound.
-
Add the powder to a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a 25 mg/mL concentration (e.g., 1 mL for 25 mg of powder).
-
Vortex the vial thoroughly. If needed, use sonication or gentle warming in a water bath to ensure the powder is completely dissolved. This stock solution should be clear.
B. Protocol 1: Preparation of a 2.5 mg/mL Solution in a PEG300/Tween-80 Vehicle This protocol yields a clear solution suitable for oral or intraperitoneal administration.
-
Prepare a 25 mg/mL this compound stock solution in DMSO as described above.
-
To prepare 1 mL of the final dosing solution, begin with 400 µL of PEG300 in a sterile tube.
-
Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.
-
Finally, add 450 µL of sterile saline to reach the final volume of 1 mL. Mix thoroughly. The final concentration will be 2.5 mg/mL.
C. Protocol 2: Preparation of a 2.5 mg/mL Solution in a Cyclodextrin Vehicle This protocol also yields a clear solution, using SBE-β-CD as a solubilizing agent.
-
Prepare a 25 mg/mL this compound stock solution in DMSO.
-
To prepare 1 mL of the final dosing solution, begin with 900 µL of a 20% SBE-β-CD in saline solution in a sterile tube.
-
Add 100 µL of the 25 mg/mL DMSO stock solution to the SBE-β-CD solution.
-
Vortex thoroughly until a clear, homogeneous solution is formed. The final concentration will be 2.5 mg/mL.
D. Protocol 3: Preparation of a 2.5 mg/mL Suspension in Corn Oil This protocol results in a suspension, typically used for oral administration.
-
Prepare a 25 mg/mL this compound stock solution in DMSO.
-
To prepare 1 mL of the final dosing suspension, begin with 900 µL of corn oil in a sterile tube.
-
Add 100 µL of the 25 mg/mL DMSO stock solution to the corn oil.
-
Vortex vigorously. Sonication is recommended to ensure a fine, uniform suspension. Note: This preparation should be mixed well immediately before each administration to ensure dose uniformity.
Example Dosing Calculation
Objective: To dose a 300 g rat at 15 mg/kg with a dosing volume of 5 mL/kg.
-
Calculate the total dose:
-
Dose (mg) = Animal Weight (kg) × Dosage (mg/kg)
-
Dose (mg) = 0.3 kg × 15 mg/kg = 4.5 mg
-
-
Calculate the required volume:
-
Volume (mL) = Animal Weight (kg) × Dosing Volume (mL/kg)
-
Volume (mL) = 0.3 kg × 5 mL/kg = 1.5 mL
-
-
Calculate the required solution concentration:
-
Concentration (mg/mL) = Dose (mg) / Volume (mL)
-
Concentration (mg/mL) = 4.5 mg / 1.5 mL = 3.0 mg/mL
-
Storage and Handling
-
Solid Compound: Store this compound Hydrochloride powder at 4°C for short-term storage or -20°C for long-term storage. Keep the container tightly sealed and protected from moisture.
-
Stock Solutions: Aliquot DMSO stock solutions and store them at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
-
Final Dosing Solutions: It is strongly recommended to prepare final dosing solutions fresh on the day of use to ensure stability and efficacy. If storage is necessary, it should be validated on a case-by-case basis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. scbt.com [scbt.com]
- 5. This compound HCl (KRN568; NPS-R568; R568) | CaSR | CAS 177172-49-5 | Buy this compound HCl (KRN568; NPS-R568; R568) from Supplier InvivoChem [invivochem.com]
Application Notes and Protocols for Tecalcet Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and dosage of Tecalcet (also known as R-568) in rat models, primarily for the study of secondary hyperparathyroidism. This compound is a calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2][3] This document outlines the mechanism of action, experimental protocols, and key quantitative data from preclinical studies.
Mechanism of Action
This compound enhances the sensitivity of the CaSR to extracellular calcium.[1][2] This modulation leads to a downstream signaling cascade that ultimately inhibits the synthesis and secretion of parathyroid hormone (PTH) and suppresses parathyroid gland hyperplasia.
Below is a diagram illustrating the signaling pathway of the Calcium-Sensing Receptor and the action of this compound.
Caption: Signaling pathway of this compound's action on the parathyroid cell.
Experimental Protocols
The following protocols are based on methodologies from key studies investigating this compound (often as cinacalcet HCl) in rat models of secondary hyperparathyroidism, typically induced by 5/6 nephrectomy.
Induction of Secondary Hyperparathyroidism (5/6 Nephrectomy Model)
A common method to induce chronic kidney disease (CKD) and subsequent secondary hyperparathyroidism in rats is the 5/6 nephrectomy.
-
Animal Model: Male Sprague-Dawley rats, typically weighing 310-350 g, are often used.
-
Procedure: The surgery is performed in two stages. In the first stage, two of the three branches of the left renal artery are ligated. One week later, the entire right kidney is removed.
-
Diet: Following surgery, rats are often placed on a high-phosphorus diet to exacerbate the condition.
-
Confirmation of Disease: Elevated serum creatinine, blood urea nitrogen (BUN), and PTH levels confirm the establishment of renal insufficiency and secondary hyperparathyroidism.
This compound Administration
-
Formulation: this compound (or its hydrochloride salt, cinacalcet) is typically administered orally via gavage. A common vehicle for administration is a suspension in a solution such as 10% DMSO and 90% corn oil.
-
Dosage and Frequency: Dosages in rats have ranged from 1 to 15 mg/kg, administered once or twice daily. The duration of treatment in studies varies from a few days to several weeks.
Sample Collection and Analysis
-
Blood Sampling: Blood samples are collected at baseline and at various time points throughout the study to measure serum PTH, calcium, phosphorus, and creatinine.
-
Tissue Collection: At the end of the study, parathyroid glands are often harvested for weight measurement and histological analysis, including immunohistochemistry for markers of cell proliferation like Proliferating Cell Nuclear Antigen (PCNA).
Below is a diagram outlining a typical experimental workflow.
Caption: Typical experimental workflow for this compound studies in rats.
Quantitative Data
The following tables summarize the quantitative data from key studies on this compound administration in rats.
Table 1: Effects of this compound on Serum PTH and Parathyroid Cell Proliferation
| Animal Model | Dosage and Administration | Duration | Key Findings | Reference |
| Sprague-Dawley rats with renal insufficiency | 1.5 and 15 mg/kg, orally, twice daily | 4 days | Serum PTH levels were reduced in a dose-dependent manner. The number of BrdU-positive parathyroid cells was reduced by 20% at the low dose and 50% at the high dose. | |
| 5/6 nephrectomized rats | 1, 5, or 10 mg/kg, daily oral gavage | 4 weeks | Doses of 5 and 10 mg/kg significantly reduced the number of PCNA-positive cells and decreased parathyroid weight compared to vehicle. Serum PTH levels decreased in treated animals. | |
| 5/6 nephrectomized rats | 10 mg/kg, orally, once daily | 12-13 days | Serum PTH decreased by >45%. | |
| 5/6 nephrectomized rats | 10 mg/kg/day, orally | 6 weeks | Significantly reduced serum PTH compared to vehicle-treated uremic rats. | |
| 5/6 nephrectomized rats | 2.5 mg, once daily, oral gavage | 3 weeks | Morning administration resulted in a 55.1% decrease in PTH, while evening administration led to a 29.0% decrease. |
Table 2: Effects of this compound on Serum Calcium and Phosphorus
| Animal Model | Dosage and Administration | Duration | Key Findings | Reference |
| 5/6 nephrectomized rats | 10 mg/kg, orally, once daily | 13 days | Caused a time-dependent decrease in serum calcium, reaching a nadir at 8 hours post-dose (a 20% decrease), and returning to normal at 24 hours. A significant increase in serum phosphorus (by 18%) was also observed. | |
| 5/6 nephrectomized rats | 10 mg/kg/day, orally | 6 weeks | Decreased serum calcium despite increased serum phosphorus. |
Table 3: In Vitro Efficacy of this compound
| System | This compound Concentration | Key Findings | Reference |
| HEK293 cells expressing human CaSR | 0.1-100 nM | Shifted the concentration-response curve for extracellular Ca2+ to the left, decreasing the EC50 value to 0.61±0.04 mM without affecting the maximal response. | |
| Bovine parathyroid cells | IC50 = 28 nM (in the presence of 0.5 mM extracellular Ca2+) | Produced a concentration-dependent decrease in PTH secretion. |
These notes provide a foundation for designing and conducting preclinical studies with this compound in rat models. Researchers should always refer to the specific details of the cited literature for a complete understanding of the experimental conditions.
References
Application Notes and Protocols: Measuring Tecalcet's Impact on Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tecalcet is an orally active calcimimetic compound that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). [1][2]By increasing the CaSR's sensitivity to extracellular calcium, this compound effectively lowers parathyroid hormone (PTH) levels. [3][4]This makes it a valuable therapeutic agent for managing secondary hyperparathyroidism in patients with chronic kidney disease. [4]The CaSR, a G-protein coupled receptor, triggers a cascade of intracellular signaling pathways upon activation, ultimately leading to changes in gene expression that regulate PTH synthesis and secretion, as well as parathyroid cell proliferation. Understanding the precise impact of this compound on the transcriptome is crucial for elucidating its full mechanism of action, identifying potential off-target effects, and discovering novel therapeutic applications.
These application notes provide detailed protocols for researchers to quantify the changes in gene expression induced by this compound in a cell-based model. The primary methods covered are Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) for targeted gene analysis and a brief overview of RNA-Sequencing (RNA-Seq) for comprehensive transcriptome profiling.
Key Signaling Pathway and Experimental Workflow
Activation of the CaSR by this compound initiates intracellular signaling cascades that modulate gene expression. A simplified representation of this pathway and the general experimental workflow for its analysis are depicted below.
References
Application Notes and Protocols for Investigating CaSR Downstream Signaling Using Tecalcet
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Calcium-Sensing Receptor (CaSR) is a class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis. It is a key regulator of parathyroid hormone (PTH) secretion and is involved in various physiological processes. Tecalcet (also known as NPS R-568) is a potent and selective positive allosteric modulator of the CaSR.[1][2][3] By binding to a site distinct from the orthosteric calcium-binding site, this compound increases the receptor's sensitivity to extracellular calcium, making it a valuable tool for studying the downstream signaling pathways of CaSR.[1][2] These application notes provide detailed protocols for utilizing this compound to investigate CaSR signaling in both in vitro and in vivo models.
Mechanism of Action
This compound allosterically modulates the CaSR, enhancing its response to extracellular calcium ions (Ca²⁺). This potentiation of CaSR activity leads to the activation of downstream signaling cascades, primarily through the Gαq/11 and Gαi/o pathways.
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Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (iCa²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade can further lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2.
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Gαi/o Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
The net effect of this compound-mediated CaSR activation is a reduction in PTH secretion from the parathyroid glands and a decrease in serum calcium levels.
Quantitative Data
The following tables summarize the quantitative effects of this compound on CaSR activity and downstream physiological markers.
Table 1: In Vitro Activity of this compound (NPS R-568)
| Parameter | Cell Line | Value | Reference |
| EC₅₀ for iCa²⁺ Mobilization | HEK-293 (WT CaSR) | 7.10 ± 0.18 µM | |
| EC₅₀ for iCa²⁺ Mobilization | HEK-293 (I554N mutant CaSR) | 10.02 ± 0.27 µM | |
| Concentration Range for iCa²⁺ increase | Not specified | 0.1 - 100 µM | |
| Effect on EC₅₀ for extracellular Ca²⁺ | Not specified | Decreases to 0.61 ± 0.04 mM |
Table 2: In Vivo Effects of Calcimimetics (Cinacalcet as a proxy for this compound)
| Parameter | Animal Model | Treatment | Result | Reference |
| Serum Calcium | 5/6 Nephrectomized Rats | 10 mg/kg Cinacalcet | 20% decrease at 8 hours | |
| Serum Phosphorus | 5/6 Nephrectomized Rats | 10 mg/kg Cinacalcet | 18% increase at 24 hours | |
| Plasma PTH | Patients with Primary Hyperparathyroidism | 30, 40, or 50 mg Cinacalcet (twice daily) | >50% decrease 2-4 hours post-dosing | |
| Parathyroid Gland Proliferation | Rats with Secondary Hyperparathyroidism | Cinacalcet | Marked inhibition |
Signaling Pathways and Experimental Workflows
CaSR Downstream Signaling Pathways
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Tecalcet Stability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Tecalcet in solution. The following information addresses common issues encountered during experimental work and offers troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has formed a precipitate. What are the common causes and how can I resolve this?
A1: Precipitation of this compound in aqueous solutions is a common challenge due to its limited solubility. Several factors can contribute to this issue:
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Concentration Exceeding Solubility Limit: Ensure the concentration of this compound in your final solution does not exceed its solubility under the specific solvent and temperature conditions.
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pH of the Solution: The pH of the aqueous medium can significantly influence the solubility of this compound. While specific data for this compound is limited, related compounds' solubility can be pH-dependent.
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Improper Dissolution Technique: Incomplete initial dissolution can lead to precipitation over time.
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Temperature Fluctuations: Changes in temperature can affect solubility, potentially causing the compound to precipitate out of solution.
Troubleshooting Workflow for Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Q2: How should I prepare and store this compound stock solutions to ensure stability?
A2: Proper preparation and storage are critical for maintaining the stability and activity of this compound solutions.
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Stock Solution Preparation: this compound is soluble in DMSO at concentrations up to 50 mg/mL.[1] For aqueous-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO.
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Storage of Stock Solutions: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Ensure the vials are tightly sealed to prevent moisture absorption by the DMSO.
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Working Solution Preparation: It is highly recommended to prepare aqueous working solutions fresh on the day of the experiment.[2] Dilute the DMSO stock solution into your aqueous experimental buffer immediately before use. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent effects on the biological system.
Q3: What are the potential degradation pathways for this compound in solution, and how can I minimize them?
A3: While specific degradation pathways for this compound are not extensively published, data from the structurally similar calcimimetic, Cinacalcet, suggests potential vulnerabilities. Forced degradation studies on Cinacalcet have shown degradation under hydrolytic (acidic and basic) and oxidative conditions.
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Hydrolysis: Avoid exposing this compound solutions to strong acidic or basic conditions. Use buffered solutions within a neutral pH range (pH 6-8) for your experiments whenever possible.
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Oxidation: Protect solutions from excessive exposure to air and light, which can promote oxidation. Use of amber vials or covering tubes with foil can mitigate photodegradation.
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Temperature: Elevated temperatures can accelerate degradation. Prepare and store solutions according to the recommended conditions.
Troubleshooting Guides
Issue 1: Loss of this compound Activity in an In Vitro Assay
If you observe a decrease or complete loss of this compound's expected biological activity, consider the following troubleshooting steps:
Experimental Workflow for Investigating Loss of Activity
Caption: Workflow to troubleshoot loss of this compound activity.
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Various Solvent Systems
| Solvent System | Concentration (mg/mL) | Concentration (mM) | Appearance | Reference |
| DMSO | 50 | 146.93 | Clear solution (with sonication) | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 7.35 | Clear solution | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 7.35 | Clear solution | |
| 10% DMSO, 90% Corn Oil | 2.5 | 7.35 | Suspended solution (with sonication) |
Table 2: Recommended Storage Conditions for this compound Hydrochloride Solutions
| Solution Type | Storage Temperature | Duration | Recommendations | Reference |
| DMSO Stock Solution | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. Store in sealed vials. | |
| DMSO Stock Solution | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. Store in sealed vials. | |
| Aqueous Working Solution | Room Temperature | < 1 day | Prepare fresh before each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Materials: this compound Hydrochloride (MW: 340.29 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
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Procedure:
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Weigh out 3.4 mg of this compound Hydrochloride.
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Add 1 mL of anhydrous DMSO.
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Vortex and sonicate until the solid is completely dissolved.
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Aliquot into single-use, tightly sealed vials.
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Store at -80°C or -20°C.
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Protocol 2: General Procedure for a Stability Study of this compound in an Aqueous Buffer
This protocol provides a framework for assessing the stability of this compound under specific experimental conditions.
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Materials: this compound stock solution (10 mM in DMSO), aqueous buffer of interest (e.g., PBS, pH 7.4), HPLC system with a C18 column, appropriate mobile phase (e.g., acetonitrile and phosphate buffer).
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Procedure:
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Prepare a working solution of this compound in the aqueous buffer at the desired final concentration. Ensure the final DMSO concentration is low and consistent across all samples.
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Divide the solution into multiple aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours).
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Store the aliquots under the desired experimental conditions (e.g., specific temperature and light exposure).
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At each time point, inject an aliquot into the HPLC system.
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Monitor the peak area of the parent this compound compound. A decrease in the peak area over time indicates degradation.
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The appearance of new peaks suggests the formation of degradation products.
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Mandatory Visualization
This compound's Mechanism of Action: Modulation of the Calcium-Sensing Receptor (CaSR) Signaling Pathway
This compound is a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor. It enhances the sensitivity of the CaSR to extracellular calcium, leading to the activation of downstream signaling cascades.
Caption: Simplified CaSR signaling pathway modulated by this compound.
References
Technical Support Center: Optimizing Tecalcet for In Vitro Experiments
This guide provides researchers, scientists, and drug development professionals with comprehensive protocols and troubleshooting advice for utilizing Tecalcet in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as R-568) is a calcimimetic agent.[1][2] It functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein-coupled receptor (GPCR).[3][4] By binding to the CaSR, this compound increases the receptor's sensitivity to extracellular calcium (Ca²⁺).[1] This potentiation leads to an increase in intracellular calcium ([Ca²⁺]i) mobilization at lower extracellular Ca²⁺ concentrations, effectively shifting the receptor's concentration-response curve to the left.
Q2: What is the recommended starting concentration range for this compound in a cell-based assay?
The optimal concentration of this compound is application-dependent. However, a general starting point for in vitro cell-based assays is to perform a dose-response curve ranging from 0.1 nM to 100 µM. Published data indicates that this compound can shift the EC₅₀ value for extracellular Ca²⁺ at concentrations between 0.1-100 nM, and can directly increase intracellular Ca²⁺ in a concentration-dependent manner from 0.1-100 µM.
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage are critical for experimental reproducibility. This compound hydrochloride solutions are noted to be unstable, and preparing fresh solutions is recommended.
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Solvent Selection: Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions.
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Stock Solution Preparation: For a high-concentration stock, dissolve this compound in DMSO (e.g., at 10-50 mg/mL). If precipitation occurs, gentle warming or sonication can aid dissolution.
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Storage: Store the DMSO stock solution in small aliquots at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles. Always seal vials tightly to protect from moisture.
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Working Solutions: It is best practice to prepare fresh working solutions from the stock for each experiment. When diluting the DMSO stock into aqueous cell culture media, ensure the final DMSO concentration does not exceed a level toxic to your cells (typically ≤0.5%).
Quantitative Data Summary
For ease of reference, the following tables summarize key quantitative data for this compound.
Table 1: this compound Potency in In Vitro Assays
| Parameter | Concentration Range | Effect | Reference |
|---|---|---|---|
| CaSR Sensitization | 0.1 - 100 nM | Shifts Ca²⁺ concentration-response curve to the left |
| [Ca²⁺]i Increase | 0.1 - 100 µM | Concentration-dependent increase in intracellular Ca²⁺ | |
Table 2: this compound Hydrochloride Solubility and Storage
| Parameter | Value/Condition | Notes | Reference |
|---|---|---|---|
| Solubility | |||
| In DMSO | ≥ 50 mg/mL | Common solvent for primary stock solution. | |
| Storage (Stock in DMSO) | Aliquot to avoid freeze-thaw cycles. | ||
| at -20°C | Up to 1 month | Keep sealed and away from moisture. | |
| at -80°C | Up to 6 months | Keep sealed and away from moisture. |
| Working Solutions | Prepare Fresh | Aqueous solutions are unstable. | |
Visualizing this compound's Mechanism and Workflow
Caption: Mechanism of Action for this compound on the Calcium-Sensing Receptor (CaSR).
Experimental Protocols
This section outlines a detailed methodology for a typical in vitro experiment to evaluate the effect of this compound using a fluorescent calcium flux assay.
Objective: To measure this compound's ability to potentiate Ca²⁺-induced intracellular calcium mobilization in a cell line expressing the CaSR (e.g., HEK293-CaSR).
Materials:
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HEK293 cells stably expressing human CaSR
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Cell culture medium (e.g., DMEM)
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Fetal Bovine Serum (FBS)
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Black, clear-bottom 96-well or 384-well microplates, tissue-culture treated
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This compound Hydrochloride
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Calcium indicator dye (e.g., Fluo-4 AM)
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Pluronic F-127
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Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
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Agonist solution (e.g., CaCl₂)
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Fluorescent plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation)
Methodology:
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Cell Plating:
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The day before the assay, seed the CaSR-expressing cells into the black, clear-bottom microplates.
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Optimal cell density should be determined for your specific cell line but typically ranges from 40,000-80,000 cells/well for 96-well plates or 10,000-20,000 for 384-well plates.
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Incubate overnight at 37°C, 5% CO₂.
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Dye Loading:
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Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer (e.g., HBSS with 20 mM HEPES). The final concentration of Fluo-4 AM is typically 2-4 µM.
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Aspirate the growth medium from the cell plate.
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Add the dye-loading solution to each well (e.g., 100 µL for a 96-well plate).
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Incubate the plate at 37°C for 1 hour, followed by 15-30 minutes at room temperature, protected from light.
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Compound Preparation and Addition (Antagonist Mode):
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Prepare serial dilutions of this compound in the assay buffer.
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If testing this compound's potentiation effect, you will add it before the calcium agonist.
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The plate reader will first record a baseline fluorescence.
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Add the this compound dilutions to the cell plate. Incubate for a predetermined time (e.g., 15-30 minutes).
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Calcium Flux Measurement:
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Place the cell plate into the fluorescent plate reader.
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Set the instrument to record fluorescence kinetically (e.g., Ex/Em = 490/525 nm for Fluo-4).
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Record a stable baseline fluorescence for 10-20 seconds.
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Using the instrument's injector, add the calcium agonist solution (e.g., CaCl₂) to all wells to achieve a final concentration that elicits a sub-maximal response (e.g., EC₂₀).
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Continue recording the fluorescence signal for 2-3 minutes to capture the peak response and subsequent decay.
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Caption: Experimental workflow for a this compound-potentiated calcium flux assay.
Troubleshooting Guide
Q4: My fluorescence signal is very low or I see no response. What could be the cause?
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Poor Dye Loading: Ensure cells are healthy and not over-confluent. Optimize dye concentration and incubation time. Incomplete de-esterification of the AM ester can also be an issue; allow sufficient incubation time at room temperature after the 37°C incubation.
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Low Receptor Expression: Confirm that your cell line has sufficient CaSR expression at the cell surface. Expression levels can decrease with high passage numbers.
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Incorrect Agonist Concentration: The concentration of your calcium agonist might be too low to elicit a response. Perform a full agonist dose-response curve to determine the optimal EC₂₀-EC₅₀ concentration for your potentiation assay.
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Instrument Settings: Check that the excitation/emission wavelengths are correct for your chosen dye (e.g., ~490/525 nm for Fluo-4). Ensure the reader is set to read from the bottom of the plate for adherent cells.
Q5: I'm observing a high background fluorescence signal before adding my agonist. How can I fix this?
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Autofluorescence: Cell culture media components like phenol red and FBS can be autofluorescent. Use phenol red-free media for the assay and consider reducing the serum concentration during the assay.
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Dye Extrusion/Leakage: Some cells actively pump out the dye. Probenecid can be added to the assay buffer to inhibit these anion exchange pumps.
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Cell Health: Unhealthy or dying cells may have a compromised membrane integrity, leading to higher resting intracellular calcium and thus a brighter baseline fluorescence. Ensure optimal cell culture conditions.
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Excess Dye: Ensure you wash the cells adequately after loading to remove any extracellular dye, or use a "no-wash" kit that includes a quencher for extracellular fluorescence.
Q6: My results are inconsistent between wells and experiments. What should I check?
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Uneven Cell Plating: Ensure you have a single-cell suspension before plating and mix thoroughly to avoid clumping and achieve a uniform monolayer.
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Compound Precipitation: this compound or other compounds may precipitate in the aqueous assay buffer, especially at high concentrations. Visually inspect your compound plate for any precipitate.
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Temperature and Timing: Calcium flux is a rapid process. Ensure consistent incubation times and that all plates are at the same temperature before starting the assay. Use automated liquid handling for additions where possible to minimize timing variability.
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Reagent Stability: Prepare fresh working solutions of this compound and agonist for each experiment, as their stability in aqueous solutions can be limited.
Caption: Troubleshooting guide for inconsistent experimental results.
References
How to minimize off-target effects of Tecalcet
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help minimize the off-target effects of Tecalcet during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as R-568) is an orally active calcimimetic compound.[1][2] It functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2][3] By binding to the CaSR, this compound increases the receptor's sensitivity to extracellular calcium ions (Ca2+). This modulation leads to a leftward shift in the concentration-response curve for extracellular Ca2+, effectively lowering the concentration of Ca2+ required to activate the receptor and subsequently inhibit parathyroid hormone (PTH) secretion.
Q2: What are off-target effects and why are they a concern when working with this compound?
Off-target effects are unintended interactions between a drug, such as this compound, and other proteins or cellular components that are not the intended therapeutic target (the CaSR). These interactions can lead to misleading experimental results, cellular toxicity, and in a clinical context, adverse side effects. Minimizing off-target effects is crucial for accurately interpreting experimental data and ensuring the safety and efficacy of a potential therapeutic agent.
Q3: Are there known off-target effects for this compound?
Publicly available literature primarily focuses on the on-target pharmacology of this compound at the CaSR. While specific, comprehensively documented off-target interactions for this compound are not widely reported, it is a standard practice in drug development to proactively assess for potential off-target activities. All small molecules have the potential for off-target interactions, which can be influenced by factors such as concentration and the specific cellular context.
Q4: What general strategies can be employed to minimize off-target effects in my experiments?
To minimize off-target effects, a multi-pronged approach is recommended:
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Dose-Response Studies: Conduct thorough dose-response experiments to determine the minimal effective concentration of this compound required for the desired on-target effect. Using the lowest effective concentration can help avoid engaging lower-affinity off-target proteins.
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Use of Controls: Employ appropriate controls in your experiments. This includes vehicle controls and, if available, a structurally similar but biologically inactive analog of this compound.
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Cell Line Selection: Utilize cell lines that do not express the CaSR to distinguish between on-target and off-target effects. Any observed activity in these cells can be attributed to off-target interactions.
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Orthogonal Assays: Confirm key findings using different experimental methods or technologies to ensure the observed effects are not an artifact of a single assay platform.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Changes or Cytotoxicity
Possible Cause:
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On-target effect: Excessive activation of the CaSR in certain cell types could lead to apoptosis or other forms of cell death.
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Off-target toxicity: this compound may be interacting with other cellular targets that regulate cell survival pathways.
Troubleshooting Steps:
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Determine the EC50 for On-Target Activity and CC50 for Cytotoxicity: Perform parallel dose-response curves for the intended biological effect (e.g., inhibition of PTH secretion) and cytotoxicity (e.g., using an MTT or LDH assay). This will help establish a therapeutic window.
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Rescue Experiment: If the cytotoxicity is suspected to be on-target, attempt to rescue the phenotype by modulating the downstream signaling of the CaSR. For example, if CaSR activation leads to an increase in intracellular calcium that triggers cell death, co-treatment with an intracellular calcium chelator could be tested.
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Test in CaSR-Null Cells: Assess the cytotoxicity of this compound in a cell line that does not express the CaSR. If cytotoxicity persists, it is likely an off-target effect.
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Broad Kinase or GPCR Screening: If off-target effects are suspected, consider profiling this compound against a panel of common off-target proteins, such as kinases or other G-protein coupled receptors (GPCRs).
Issue 2: Inconsistent or Non-reproducible Experimental Results
Possible Cause:
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Compound Stability or Solubility: this compound may be degrading or precipitating in the experimental medium.
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Variable Target Expression: The expression level of the CaSR may vary between cell passages or different treatment conditions.
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Off-target Pathway Activation: At higher concentrations, this compound might be activating other signaling pathways that interfere with the primary readout.
Troubleshooting Steps:
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Verify Compound Integrity: Confirm the stability and solubility of this compound under your specific experimental conditions.
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Monitor Target Expression: Regularly check the expression levels of the CaSR in your cell models using techniques like Western blotting or qPCR.
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Concentration Titration: Carefully titrate the concentration of this compound to find a range where the on-target effect is robust and reproducible without significant variability.
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Pathway Analysis: If off-target pathway activation is suspected, use techniques like RNA-seq or phospho-proteomics to identify which signaling pathways are affected at concentrations that produce inconsistent results.
Data Presentation
Table 1: this compound In Vitro Selectivity Profile (Hypothetical Data) This table is a template for researchers to input their own data.
| Target | Assay Type | IC50 / EC50 (nM) | Fold Selectivity vs. CaSR |
| CaSR (On-Target) | Calcium Mobilization | 10 | - |
| Off-Target 1 (e.g., GPCR) | Binding Assay | 1,200 | 120 |
| Off-Target 2 (e.g., Kinase) | Enzyme Inhibition | >10,000 | >1,000 |
| Off-Target 3 (e.g., Ion Channel) | Electrophysiology | 5,000 | 500 |
Table 2: this compound Dose-Response Data for On-Target vs. Off-Target Effects (Hypothetical Data) This table is a template for researchers to input their own data.
| Concentration (nM) | On-Target Activity (% of Max) | Cytotoxicity (% Cell Death) |
| 1 | 15 | 2 |
| 10 | 50 | 5 |
| 100 | 95 | 8 |
| 1,000 | 100 | 25 |
| 10,000 | 100 | 70 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target in a cellular environment.
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Cell Treatment: Treat intact cells with either vehicle or a specified concentration of this compound for a designated time.
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Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in a thermal cycler).
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Cell Lysis: Lyse the cells to release the soluble proteins.
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Separation of Aggregates: Centrifuge the lysates to pellet the aggregated, denatured proteins.
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Protein Quantification: Collect the supernatant containing the soluble protein fraction and analyze the amount of soluble CaSR at each temperature using Western blotting or another protein detection method.
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Data Analysis: Plot the amount of soluble CaSR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: In Vitro Kinase Profiling
This protocol helps to identify potential off-target interactions with a broad range of kinases.
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Compound Preparation: Prepare a stock solution of this compound at a high concentration (e.g., 10 mM in DMSO).
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Kinase Panel Selection: Choose a commercially available kinase screening panel (e.g., a panel of 100 or more kinases).
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Assay Performance: The screening is typically performed by a contract research organization (CRO). The assay measures the ability of this compound (often at a single high concentration, e.g., 10 µM) to inhibit the activity of each kinase in the panel.
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Data Analysis: The results are usually expressed as the percentage of inhibition for each kinase. Any significant inhibition (e.g., >50%) would warrant further investigation with a full IC50 determination.
Visualizations
Caption: On-target and hypothetical off-target signaling pathways of this compound.
References
Tecalcet experiment variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability and reproducibility issues encountered during experiments with Tecalcet. The information is targeted towards researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as R-568 or NPS R-568) is an orally active calcimimetic compound.[1][2] It functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor (GPCR).[1][2][3] By binding to an allosteric site on the CaSR, this compound increases the receptor's sensitivity to extracellular calcium ions (Ca²⁺). This enhancement of CaSR activity leads to the activation of intracellular signaling pathways that ultimately suppress the secretion of parathyroid hormone (PTH).
Q2: What are the key signaling pathways activated by this compound?
This compound enhances CaSR signaling, which primarily involves the following pathways:
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Gαq/11 Pathway : Activation of this pathway stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations ([Ca²⁺]i).
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Gαi/o Pathway : Activation of this pathway inhibits adenylyl cyclase, which causes a decrease in intracellular cyclic AMP (cAMP) levels.
These signaling events collectively contribute to the inhibition of PTH secretion from parathyroid cells.
Q3: What are some common in vitro applications of this compound?
Common in vitro applications for this compound include:
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Studying the function and modulation of the Calcium-Sensing Receptor.
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Investigating intracellular calcium mobilization.
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Analyzing the inhibition of parathyroid hormone secretion in primary parathyroid cell cultures.
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Screening for other allosteric modulators of the CaSR.
Q4: How should this compound be prepared and stored for experimental use?
For in vitro experiments, this compound hydrochloride can be dissolved in a solvent like DMSO to create a stock solution. For in vivo studies in rats, formulations have been prepared by first dissolving this compound in DMSO, then adding PEG300, Tween-80, and finally saline to create a suspended solution. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months to ensure stability. It is crucial to avoid moisture and ensure the product is stored in a sealed environment.
Troubleshooting Guide
Issue 1: High Variability in Intracellular Calcium Mobilization Assays
Question: My intracellular calcium ([Ca²⁺]i) measurements with this compound are highly variable between wells and experiments. What could be the cause?
Answer: High variability in [Ca²⁺]i assays can stem from several factors. Here is a step-by-step troubleshooting workflow:
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Cell Health and Density: Ensure that the cells used (e.g., HEK293 cells stably expressing CaSR) are healthy, in a logarithmic growth phase, and plated at a consistent density across all wells. Over-confluent or unhealthy cells will respond poorly and inconsistently.
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Reagent Preparation: Prepare fresh solutions of this compound and calcium-sensitive dyes for each experiment. Improperly stored or repeatedly freeze-thawed stock solutions can lose potency.
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Extracellular Calcium Concentration: this compound's effect is dependent on the extracellular Ca²⁺ concentration, as it sensitizes the CaSR to calcium. Ensure the buffer used during the assay has a consistent and accurately prepared Ca²⁺ concentration.
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Plate Reader Settings: Uneven cell distribution can lead to variable readings. Use a plate reader with a well-scanning feature to get a more homogenous signal from the entire well surface.
Issue 2: Lack of Reproducibility in Downstream Signaling Assays (e.g., p-ERK, cAMP)
Question: I am unable to consistently reproduce the expected downstream effects of this compound on p-ERK activation or cAMP inhibition. Why might this be?
Answer: Reproducibility issues in downstream signaling assays often point to subtle variations in the experimental protocol or cellular context.
-
Cellular Context: The expression level of CaSR and associated G-proteins can vary with cell passage number. Use cells within a defined, low passage number range for all experiments.
-
Timing of Stimulation: The kinetics of downstream signaling events like ERK phosphorylation can be transient. Perform a time-course experiment to determine the optimal stimulation time for this compound to observe the maximal effect.
-
Reagent Quality: The quality of antibodies for Western blotting (p-ERK) or the components of your cAMP assay kit are critical. Validate your reagents and run appropriate positive and negative controls in every experiment. The use of subpar biological reagents is a major contributor to irreproducible research.
-
Detailed Protocols: Inadequate documentation of experimental methods is a common reason for lack of reproducibility. Ensure every step of your protocol is meticulously documented and followed.
Issue 3: Potential Off-Target Effects
Question: I am observing effects in my experiment that don't seem to be mediated by the Calcium-Sensing Receptor. Could this compound have off-target effects?
Answer: While this compound is described as having selective activity on the CaSR, all small molecules have the potential for off-target effects, especially at higher concentrations.
-
Concentration-Response Curve: Perform a full concentration-response curve for this compound in your assay. Off-target effects may only appear at concentrations significantly higher than the EC₅₀ for CaSR activation.
-
Control Experiments: To confirm the observed effect is CaSR-mediated, use appropriate controls:
-
CaSR Knockdown/Knockout Cells: The most definitive control is to perform the experiment in cells where the CaSR has been knocked out or knocked down (e.g., using siRNA or CRISPR). This compound should have no effect in these cells.
-
CaSR Antagonist: Use a known CaSR antagonist (a calcilytic) to see if it can block the effect of this compound.
-
-
Predictive Analysis: Computational tools can sometimes predict potential off-target interactions based on the structure of the compound and protein binding sites.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type/System | Reference |
|---|---|---|---|
| [Ca²⁺]i Increase | Concentration-dependent (0.1-100 µM) | Not specified |
| EC₅₀ for Extracellular Ca²⁺ | 0.61 ± 0.04 mM | Not specified | |
Table 2: In Vivo Effects of this compound in Rats with Renal Insufficiency
| Dosage | Duration | Effect on Serum PTH | Effect on Parathyroid Cell Proliferation | Reference |
|---|---|---|---|---|
| 1.5 mg/kg (oral, twice daily) | 4 days | Dose-dependent reduction | 20% reduction |
| 15 mg/kg (oral, twice daily) | 4 days | Dose-dependent reduction | 50% reduction | |
Experimental Protocols
Key Experiment: Intracellular Calcium Mobilization Assay
This protocol describes a common method to measure the effect of this compound on intracellular calcium mobilization in cells expressing the CaSR.
-
Cell Culture: Plate HEK293 cells stably expressing the human CaSR in a black, clear-bottom 96-well microplate at a density of 50,000 cells/well. Allow cells to adhere and grow for 24 hours.
-
Dye Loading:
-
Aspirate the culture medium.
-
Add 100 µL of loading buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing:
-
Aspirate the dye-containing buffer.
-
Gently wash the cells twice with 100 µL of assay buffer (loading buffer without the dye).
-
After the final wash, add 100 µL of assay buffer to each well.
-
-
Compound Addition and Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the reader to measure fluorescence intensity at appropriate excitation/emission wavelengths for the chosen dye (e.g., 485 nm/525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for approximately 30 seconds.
-
Inject a solution of this compound at various concentrations into the wells.
-
Continue to measure fluorescence intensity for at least 3-5 minutes to capture the peak response and subsequent plateau.
-
-
Data Analysis:
-
Normalize the fluorescence signal (e.g., as a ratio of the baseline fluorescence, F/F₀).
-
Plot the peak fluorescence response against the this compound concentration to generate a concentration-response curve and determine the EC₅₀.
-
Visualizations
This compound Signaling Pathway
References
Technical Support Center: Overcoming Tecalcet Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Tecalcet in cell line experiments. The information is tailored for scientists in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] It enhances the sensitivity of the CaSR to extracellular calcium, leading to an increase in intracellular calcium signaling.[1][3] This modulation can inhibit the proliferation of certain cell types, such as parathyroid cells.[1]
Q2: My cell line has become resistant to this compound. What are the potential mechanisms?
Resistance to this compound in cell lines, while not extensively documented, can be hypothesized to occur through several mechanisms common to drug resistance:
-
Target Alteration: Mutations in the CASR gene can lead to a receptor that no longer binds this compound effectively or fails to undergo the necessary conformational change to initiate downstream signaling.
-
Downstream Signaling Pathway Alterations: Changes in the expression or function of proteins involved in the CaSR signaling cascade can bypass the effects of this compound. This includes G-proteins (Gαq/11, Gαi/o, Gα12/13), phospholipase C (PLC), and components of the MAPK pathway.
-
Decreased Target Expression: Reduced expression of CaSR on the cell surface would diminish the cell's sensitivity to this compound. This can occur through decreased gene transcription, reduced mRNA stability, or altered protein trafficking and degradation.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (ABCB1), can actively transport this compound out of the cell, preventing it from reaching its target. This is a common mechanism of multidrug resistance.
Q3: How can I confirm that my cell line is resistant to this compound?
The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, non-resistant cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guide: Investigating this compound Resistance
This guide provides a structured approach to identifying the cause of this compound resistance in your cell line.
Problem: Decreased sensitivity to this compound observed.
Workflow for Investigating this compound Resistance
References
Technical Support Center: Interpreting Unexpected Results in Tecalcet Experiments
This guide is designed for researchers, scientists, and drug development professionals utilizing Tecalcet in their experiments. It provides troubleshooting advice and frequently asked questions (FAQs) to help interpret unexpected results and refine experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] It does not directly activate the receptor but increases its sensitivity to extracellular calcium (Ca²⁺).[1][2] This potentiation of the CaSR leads to a downstream signaling cascade that primarily results in the inhibition of parathyroid hormone (PTH) secretion and proliferation of parathyroid cells.[1]
Q2: What are the expected in vitro and in vivo effects of this compound?
In vitro: In cell-based assays, this compound is expected to increase intracellular calcium ([Ca²⁺]i) in a concentration-dependent manner in cells expressing CaSR. It should also shift the concentration-response curve for extracellular Ca²⁺ to the left, indicating increased sensitivity.
In vivo: In animal models, oral administration of this compound is expected to cause a dose-dependent reduction in serum PTH levels. It may also lead to a decrease in serum calcium. Additionally, studies have shown it can inhibit parathyroid cell proliferation.
Q3: Are there known off-target effects of this compound?
This compound and similar calcimimetics are highly selective for the CaSR. Studies have shown they do not significantly affect the activity of other G protein-coupled receptors (GPCRs), including the closely related metabotropic glutamate receptors. However, since the CaSR is expressed in various non-parathyroid tissues (e.g., kidney, bone, intestine, and vascular smooth muscle cells), this compound can have on-target effects in these tissues, which might be considered "off-target" in the context of an experiment focused solely on parathyroid function.
Q4: What are common solvents and storage conditions for this compound?
For in vitro experiments, this compound hydrochloride is often dissolved in DMSO to create a stock solution. For in vivo studies, formulations may involve co-solvents like PEG300 and Tween 80 in saline. It is crucial to follow the manufacturer's instructions for preparation to avoid precipitation. Stock solutions in DMSO are typically stored at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guide for Unexpected Results
This section addresses specific unexpected outcomes you might encounter during your experiments with this compound.
Issue 1: Blunted or No PTH Reduction in response to this compound
Possible Cause 1: Low CaSR Expression in the Experimental Model. The efficacy of this compound is dependent on the presence and expression level of its target, the CaSR. In some pathological conditions, like advanced parathyroid hyperplasia, CaSR expression can be significantly reduced, leading to resistance to calcimimetics.
Troubleshooting Steps:
-
Verify CaSR Expression: Confirm CaSR expression in your cell line or animal model using techniques like qPCR, Western blot, or immunohistochemistry.
-
Consider a Different Model: If CaSR expression is inherently low, consider using a model known to have robust CaSR expression.
-
Increase this compound Concentration: In cases of reduced but not absent CaSR, a higher concentration of this compound might be required to elicit a response.
Possible Cause 2: Presence of CaSR Polymorphisms. Single nucleotide polymorphisms (SNPs) in the CASR gene can alter the receptor's sensitivity to both calcium and calcimimetics. For instance, the R990G SNP has been associated with increased sensitivity to the calcimimetic Cinacalcet. Conversely, other polymorphisms might decrease sensitivity.
Troubleshooting Steps:
-
Genotype Your Model: If working with human-derived cells or transgenic animals, consider sequencing the CASR gene to identify any known polymorphisms that may affect this compound's efficacy.
-
Adjust this compound Concentration: Depending on the polymorphism, you may need to adjust the concentration of this compound to achieve the desired effect.
Possible Cause 3: High Phosphate Levels in the Experimental Medium. Hyperphosphatemia has been shown to attenuate the PTH-lowering effect of calcimimetics. High phosphate levels can interfere with CaSR activation, thereby reducing the efficacy of this compound.
Troubleshooting Steps:
-
Monitor Phosphate Levels: In both in vitro and in vivo experiments, ensure that phosphate concentrations in the medium or serum are within the normal physiological range.
-
Modify Experimental Conditions: If high phosphate is a necessary component of your experimental design, be aware that it may dampen the effects of this compound.
Issue 2: High Variability in Dose-Response Curves
Possible Cause 1: Inconsistent Experimental Technique. Variability in cell plating density, reagent mixing, and incubation times can all contribute to inconsistent dose-response curves.
Troubleshooting Steps:
-
Standardize Protocols: Ensure consistent cell seeding densities and passage numbers. Use calibrated pipettes and ensure thorough mixing of all solutions.
-
Automate when Possible: Utilize automated liquid handlers for dispensing to minimize human error.
-
Control for Edge Effects: In multi-well plates, consider leaving the outer wells empty or filling them with a buffer to minimize evaporation and temperature gradients.
Possible Cause 2: Compound Stability and Solubility Issues. this compound, like many small molecules, can be prone to precipitation at high concentrations or in certain media. Poor solubility will lead to an inaccurate assessment of the effective concentration.
Troubleshooting Steps:
-
Visually Inspect Solutions: Always check for precipitates in your stock and working solutions.
-
Optimize Solvent Conditions: Ensure you are using the recommended solvents and that the final concentration of the solvent (e.g., DMSO) in your assay is not affecting the cells or the target.
-
Prepare Fresh Dilutions: Prepare fresh serial dilutions for each experiment from a stable stock solution to avoid degradation.
Issue 3: Unexpected Effects in Non-Parathyroid Cells or Tissues
Possible Cause: On-Target Effects in CaSR-Expressing Tissues. The CaSR is expressed in a variety of tissues beyond the parathyroid gland, including bone cells (osteoblasts and osteoclasts), kidney tubules, and intestinal epithelium. Activation of CaSR in these tissues can lead to unexpected physiological responses. For example, CaSR activation in the kidney can alter calcium and phosphate handling.
Troubleshooting Steps:
-
Characterize CaSR Expression: Before conducting in vivo studies or experiments with non-parathyroid cell lines, determine the expression level of CaSR.
-
Use Tissue-Specific Knockout Models: To isolate the effects of this compound on a specific tissue, consider using conditional knockout animal models where the CaSR is deleted in tissues other than your primary target.
-
Interpret Systemic Effects with Caution: When observing systemic effects in vivo, consider the potential contribution of CaSR activation in multiple tissues.
Data Summary Tables
Table 1: In Vitro Efficacy of this compound (NPS R-568) on Intracellular Calcium
| Parameter | Value | Cell Type | Reference |
| Effective Concentration Range for [Ca²⁺]i increase | 0.1-100 µM | HEK293 cells expressing human CaSR | |
| EC₅₀ for Extracellular Ca²⁺ (with this compound) | 0.61 ± 0.04 mM | Not Specified |
Table 2: In Vivo Efficacy of this compound on PTH and Parathyroid Cell Proliferation in Rats with Renal Insufficiency
| Dose | Effect on Serum PTH | Effect on BrdU-positive PT cells | Reference |
| 1.5 mg/kg (orally, twice daily) | Dose-dependent reduction | 20% reduction | |
| 15 mg/kg (orally, twice daily) | Dose-dependent reduction | 50% reduction |
Experimental Protocols
Key Experiment: In Vitro Calcium Mobilization Assay
This protocol outlines a general procedure for measuring this compound-induced intracellular calcium mobilization in CaSR-expressing cells.
-
Cell Culture: Plate HEK293 cells stably expressing the human CaSR in a 96-well, black-walled, clear-bottom plate and culture to confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells two to three times with the physiological salt solution to remove extracellular dye.
-
Compound Addition and Measurement:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading for each well.
-
Inject varying concentrations of this compound into the wells.
-
Immediately begin kinetic fluorescence readings.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the this compound concentration to generate a dose-response curve and determine the EC₅₀.
-
Visualizations
Caption: this compound's mechanism of action on the CaSR signaling pathway.
Caption: Troubleshooting workflow for blunted PTH response to this compound.
References
Validation & Comparative
A Comparative Analysis of Tecalcet and Cinacalcet in Calcium-Sensing Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Tecalcet and Cinacalcet, two calcimimetic agents that act as positive allosteric modulators of the Calcium-Sensing Receptor (CaSR). This document synthesizes available experimental data to objectively compare their performance in CaSR activation, presents detailed experimental methodologies for key assays, and visualizes the involved signaling pathways and experimental workflows.
Introduction to this compound and Cinacalcet
This compound, also known as R-568, and Cinacalcet are both members of the arylalkylamine class of calcimimetics. They function by increasing the sensitivity of the CaSR to extracellular calcium, thereby enhancing the receptor's activity at lower calcium concentrations. This allosteric modulation makes them effective in treating conditions such as secondary hyperparathyroidism in patients with chronic kidney disease. While both compounds share a common mechanism of action, subtle structural differences may influence their potency and efficacy in CaSR activation and downstream signaling.
Quantitative Performance Data
Table 1: this compound (R-568) Performance in CaSR Activation
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 | 80 nM | CHO | Intracellular Calcium Mobilization | [1] |
Table 2: Cinacalcet Performance in CaSR Activation
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 | 2.8 µM | T84 | Inhibition of Forskolin-induced Cl⁻ secretion | [2] |
Note: The provided EC50 values are from different studies using different cell lines and assay endpoints, and therefore do not represent a direct comparison of potency.
Mechanism of Action and Signaling Pathways
Both this compound and Cinacalcet bind to an allosteric site within the seven-transmembrane domain of the CaSR.[3] This binding induces a conformational change that increases the receptor's affinity for its endogenous ligand, extracellular calcium (Ca²⁺).[4][5] Activation of the CaSR by these calcimimetics primarily triggers the Gαq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺i), a hallmark of CaSR activation.
In addition to the Gαq/11 pathway, the CaSR can also couple to other G proteins, such as Gαi/o, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Furthermore, CaSR activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
CaSR Signaling Pathway Activated by this compound and Cinacalcet
Caption: CaSR activation by this compound/Cinacalcet and Ca²⁺.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound and Cinacalcet are provided below. These protocols are based on standard laboratory procedures for assessing CaSR activation.
Intracellular Calcium Mobilization Assay
This assay is a fundamental method to quantify the activation of the CaSR by measuring the increase in intracellular calcium concentration ([Ca²⁺]i).
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human CaSR in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Seed the cells into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubate overnight.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the culture medium from the cell plate and add 100 µL of the dye-loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
3. Compound Preparation and Addition:
-
Prepare serial dilutions of this compound, Cinacalcet, and a vehicle control in the assay buffer.
-
After incubation, place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).
4. Data Acquisition and Analysis:
-
Measure the baseline fluorescence for a set period.
-
Add the compound dilutions to the respective wells and continue to measure the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in [Ca²⁺]i.
-
Calculate the peak fluorescence response for each concentration and plot a dose-response curve.
-
Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values from the curve using non-linear regression analysis.
Experimental Workflow for Intracellular Calcium Mobilization Assay
Caption: Workflow for measuring intracellular calcium mobilization.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the activation of the MAPK signaling pathway downstream of CaSR by measuring the phosphorylation of ERK1/2.
1. Cell Culture and Stimulation:
-
Culture CaSR-expressing cells in 6-well plates until they reach 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to stimulation.
-
Treat the cells with different concentrations of this compound or Cinacalcet for a specified time (e.g., 5-15 minutes) at 37°C.
2. Cell Lysis:
-
After stimulation, place the plates on ice and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and collect the lysates in microcentrifuge tubes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize the results, strip the membrane and re-probe with an antibody for total ERK1/2.
6. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Express the p-ERK1/2 levels as a ratio to total ERK1/2 levels.
-
Plot the fold change in p-ERK1/2 relative to the vehicle-treated control for each compound concentration.
Experimental Workflow for ERK1/2 Phosphorylation Western Blot
Caption: Workflow for Western blot analysis of ERK1/2 phosphorylation.
Conclusion
References
- 1. Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcimimetic R-568 and Its Enantiomer S-568 Increase Nitric Oxide Release in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide for Researchers: Tecalcet vs. Etelcalcetide in the Modulation of the Calcium-Sensing Receptor
For researchers and drug development professionals investigating therapeutic interventions for secondary hyperparathyroidism (SHPT), understanding the nuances of available calcimimetics is crucial. This guide provides a detailed comparison of Tecalcet (also known by its research code, R-568) and Etelcalcetide, focusing on their mechanisms of action, physicochemical properties, and available performance data from preclinical and clinical studies.
Mechanism of Action and Signaling Pathway
Both this compound and Etelcalcetide are calcimimetic agents that target the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor crucial for regulating parathyroid hormone (PTH) secretion.[1][2][3][4] However, they differ in their specific interactions with the receptor.
This compound (R-568) is an orally active, small molecule positive allosteric modulator of the CaSR.[2] It enhances the sensitivity of the receptor to extracellular calcium (Ca2+), meaning it lowers the concentration of Ca2+ required to activate the receptor and subsequently inhibit PTH secretion.
Etelcalcetide is a synthetic peptide administered intravenously that also functions as a positive allosteric modulator of the CaSR. It binds to the extracellular domain of the CaSR, inducing a conformational change that increases the receptor's sensitivity to extracellular calcium. Some evidence suggests that Etelcalcetide can also act as a direct agonist of the CaSR, capable of activating it even in the absence of calcium, although its primary mechanism is allosteric modulation.
The downstream signaling pathway following the activation of the CaSR by either this compound or Etelcalcetide involves the Gq/11 and Gi/o G-proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, and DAG activates protein kinase C (PKC). Ultimately, this signaling cascade results in the inhibition of PTH synthesis and secretion from the parathyroid glands.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and Etelcalcetide is presented below. These differences in structure and properties contribute to their distinct pharmacokinetic profiles and routes of administration.
| Property | This compound (R-568) | Etelcalcetide |
| Molecular Formula | C₁₈H₂₂ClNO | C₃₈H₇₃N₂₁O₁₀S₂ |
| Molecular Weight | 303.8 g/mol | 1048.3 g/mol |
| Type | Small Molecule | Peptide |
| Administration | Oral | Intravenous |
| Water Solubility | Not specified | 0.132 mg/mL (predicted) |
| logP | 4.6 (predicted) | -3.4 (predicted) |
Pharmacokinetic and Pharmacodynamic Profiles
The route of administration and molecular characteristics of this compound and Etelcalcetide lead to different pharmacokinetic and pharmacodynamic profiles.
| Parameter | This compound (R-568) | Etelcalcetide |
| Administration | Oral | Intravenous |
| Metabolism | Primarily hepatic via CYP enzymes | Biotransformation in blood via reversible disulfide exchange with endogenous thiols |
| Half-life | Not specified in readily available literature | 3 to 4 days in hemodialysis patients |
| Protein Binding | Information not readily available | Predominantly bound to plasma albumin via reversible covalent binding |
| Elimination | Primarily metabolic | Cleared by renal excretion |
Performance Data
Preclinical Data: this compound (R-568)
In a study on rats with renal insufficiency, orally administered this compound demonstrated a dose-dependent reduction in serum PTH levels. At doses of 1.5 and 15 mg/kg twice daily for four days, this compound significantly reduced the number of proliferating parathyroid cells, indicating an antiproliferative effect.
Clinical Data: Etelcalcetide vs. Cinacalcet
Multiple clinical trials have demonstrated the efficacy of Etelcalcetide in reducing PTH levels in patients with SHPT on hemodialysis. A randomized, double-blind clinical trial directly compared intravenous Etelcalcetide with oral Cinacalcet.
| Endpoint | Etelcalcetide | Cinacalcet | p-value |
| >30% reduction in PTH | 68.2% of patients | 57.7% of patients | 0.004 (superiority) |
| >50% reduction in PTH | 52.4% of patients | 40.2% of patients | 0.001 |
| Adverse Events | |||
| Decreased blood calcium | 68.9% | 59.8% | |
| Nausea | Not significantly different | Not significantly different | |
| Vomiting | Not significantly different | Not significantly different |
A network meta-analysis of 36 trials involving 11,247 participants concluded that Etelcalcetide had the highest odds of achieving a target PTH reduction compared to Cinacalcet and another calcimimetic, Evocalcet. However, Etelcalcetide also appeared to cause more hypocalcemia than Cinacalcet and Evocalcet.
Experimental Protocols
Detailed experimental protocols are often proprietary to the conducting research institutions. However, based on published literature, the general methodologies for key experiments are outlined below.
In Vitro CaSR Activation Assay
A common method to assess the activity of calcimimetics is to measure the increase in intracellular calcium concentration ([Ca²⁺]i) in cells engineered to express the CaSR, such as HEK-293 cells.
Protocol Outline:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably transfected with the human CaSR are cultured in appropriate media.
-
Dye Loading: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM) which allows for ratiometric measurement of intracellular calcium.
-
Compound Addition: Varying concentrations of the test compound (this compound or Etelcalcetide) are added to the cells.
-
Fluorescence Measurement: Changes in fluorescence are monitored using a fluorometer or a fluorescence microscope, indicating changes in [Ca²⁺]i.
-
Data Analysis: The concentration-response curve is plotted, and the EC₅₀ (half-maximal effective concentration) is calculated to determine the potency of the compound.
Measurement of Parathyroid Hormone (PTH) in Clinical Trials
PTH levels in clinical trials are typically measured using sandwich-type immunoassays.
Protocol Outline:
-
Sample Collection: Whole blood is collected from patients at specified time points (e.g., pre-dialysis).
-
Sample Processing: The blood is centrifuged to separate plasma or serum, which is then stored, often at -80°C, until analysis.
-
Immunoassay: The concentration of intact PTH (iPTH) is measured using a second or third-generation automated immunometric assay (e.g., ELISA, chemiluminescence immunoassay). These assays typically use two antibodies: a capture antibody that binds to one region of the PTH molecule and a detection antibody that binds to another region and is linked to a signal-generating molecule.
-
Quantification: The signal generated is proportional to the amount of PTH in the sample and is quantified by comparison to a standard curve.
-
Data Analysis: The measured PTH concentrations are compared to baseline values to determine the percentage reduction.
Conclusion
Both this compound and Etelcalcetide are effective modulators of the CaSR, leading to reductions in PTH secretion. This compound is an orally available small molecule, while Etelcalcetide is an intravenously administered peptide. While direct comparative clinical data is lacking, the available evidence suggests that Etelcalcetide is a highly potent agent for the management of SHPT in the hemodialysis population. The choice between these or other calcimimetics in a research or drug development context will depend on the specific research question, the desired route of administration, and the target patient population. The provided data and experimental outlines can serve as a valuable resource for designing and interpreting studies involving these compounds.
References
- 1. Population Pharmacokinetics and Pharmacodynamics of the Calcimimetic Etelcalcetide in Chronic Kidney Disease and Secondary Hyperparathyroidism Receiving Hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Etelcalcetide, a Novel Calcimimetic for Treatment of Secondary Hyperparathyroidism in Patients With Chronic Kidney Disease on Hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Validating Tecalcet's Specificity for the Calcium-Sensing Receptor
This guide provides a detailed comparison of Tecalcet's performance and specificity as a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR). It is intended for researchers, scientists, and drug development professionals, offering objective comparisons with other calcimimetics supported by experimental data and detailed methodologies.
Introduction and Mechanism of Action
This compound (also known as R-568) is a potent, orally active calcimimetic compound that positively and allosterically modulates the CaSR.[1][2][3] The CaSR, a class C G protein-coupled receptor (GPCR), is the principal regulator of systemic calcium homeostasis.[4] this compound and other calcimimetics do not activate the receptor directly but enhance its sensitivity to extracellular calcium (Ca²⁺).[2] By binding to an allosteric site within the receptor's seven-transmembrane (7TM) domain, this compound induces a conformational change that lowers the concentration of extracellular Ca²⁺ required for receptor activation.
This potentiation of CaSR signaling, primarily through the Gαq/11 and Gαi/o pathways, leads to the activation of phospholipase C (PLC), subsequent mobilization of intracellular calcium ([Ca²⁺]i), and ultimately, the inhibition of parathyroid hormone (PTH) secretion. This mechanism makes this compound and other calcimimetics effective therapeutic agents for treating hyperparathyroidism.
Experimental Validation of this compound's Specificity
The validation of a drug's specificity for its intended target is critical. For this compound, specificity is demonstrated through a series of in vitro and in vivo experiments designed to show potent activity at the CaSR and a lack of activity at other receptors, particularly those that are structurally related.
-
Functional Assays in Recombinant Cell Lines: The primary method to assess this compound's activity is by measuring its ability to potentiate Ca²⁺-induced intracellular calcium mobilization in cells engineered to express the human CaSR (e.g., HEK293 or CHO cells). This compound causes a concentration-dependent leftward shift in the Ca²⁺ concentration-response curve, indicating an increase in receptor sensitivity.
-
Counter-Screening in Wild-Type Cells: To confirm that this compound's effect is dependent on the CaSR, it is tested on the corresponding wild-type cell line that does not express the receptor. This compound shows no effect on [Ca²⁺]i in these wild-type cells, demonstrating its activity is mediated through the CaSR.
-
Selectivity Against Homologous Receptors: A rigorous test of specificity involves evaluating the compound against structurally related receptors. This compound (as R-568) has been shown to have no effect on the responses elicited by the homologous metabotropic glutamate receptors (mGluR1a, mGluR2, or mGluR8), confirming its high selectivity for the CaSR.
-
In Vivo Efficacy Models: In animal models of hyperparathyroidism, such as rats with renal insufficiency, oral administration of this compound leads to a dose-dependent reduction in plasma PTH levels, confirming its mechanism of action and efficacy in a physiological context.
Comparison with Other Calcimimetics
This compound belongs to a class of drugs known as calcimimetics. Its performance and characteristics can be compared to other agents in this class, such as the first-generation calcimimetic Cinacalcet and newer agents like Evocalcet and Etelcalcetide.
| Feature | This compound (R-568) | Cinacalcet | Evocalcet | Etelcalcetide |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | Positive Allosteric Modulator (PAM) | Positive Allosteric Modulator (PAM) | Direct CaSR Agonist |
| Administration | Oral | Oral | Oral | Intravenous |
| Reported Potency | Shifts Ca²⁺ EC₅₀ to 0.61 mM | Estimated EC₅₀: ~46 nM | Non-inferior to Cinacalcet in lowering PTH | More effective at lowering PTH than Cinacalcet |
| Key Adverse Effects | Not detailed in results | High incidence of nausea and vomiting | Lower incidence of GI adverse events than Cinacalcet | Hypocalcemia, nausea, and vomiting |
| Selectivity Profile | Highly selective over homologous mGluRs | Acts on CaSR to reduce PTH | Acts on CaSR to reduce PTH | Acts on CaSR to reduce PTH |
This table summarizes data from multiple sources for comparative purposes. Direct head-to-head clinical trial data may vary.
Detailed Experimental Protocols
This protocol is a standard method for determining the potency and efficacy of CaSR modulators.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human CaSR (hCaSR) are cultured to ~90% confluence in 96-well plates. A parallel plate of wild-type HEK293 cells is also prepared for counter-screening.
-
Dye Loading: Cells are washed with an assay buffer (e.g., HBSS) and then incubated with a calcium-sensitive fluorescent dye (e.g., 5 µM Fluo-8 AM or Fura-2 AM) for 30-60 minutes at 37°C. This allows the dye to enter the cells, where it is cleaved by esterases into its active, calcium-sensitive form.
-
Compound Incubation: After washing away excess dye, cells are incubated with varying concentrations of this compound (or other test compounds) for approximately 20 minutes.
-
Agonist Stimulation and Measurement: The 96-well plate is placed in a fluorescence plate reader (e.g., a FlexStation). A baseline fluorescence reading is taken before an extracellular Ca²⁺ solution is injected into each well to achieve a final concentration that elicits a submaximal response (e.g., 1.5-2.0 mM).
-
Data Acquisition: Fluorescence intensity is measured kinetically for several minutes immediately following Ca²⁺ addition. The peak fluorescence intensity represents the [Ca²⁺]i response.
-
Data Analysis: The response at each this compound concentration is normalized and plotted to generate a dose-response curve. The EC₅₀ value (the concentration of this compound that produces 50% of the maximal potentiation) is calculated to determine potency. The lack of response in wild-type cells confirms on-target activity.
This protocol assesses the in vivo efficacy of this compound.
-
Animal Model: Male Sprague-Dawley rats with induced renal insufficiency (a model for secondary hyperparathyroidism) are used.
-
Dosing: Animals are divided into groups and administered this compound orally via gavage. Doses may range from a low dose (e.g., 1.5 mg/kg) to a high dose (e.g., 15 mg/kg), administered twice daily for a period of several days (e.g., 4 days). A vehicle control group receives the formulation without the active compound.
-
Sample Collection: Blood samples are collected from the animals at baseline and at specified time points after the final dose.
-
Biochemical Analysis: Serum is isolated from the blood samples. The concentration of parathyroid hormone (PTH) is measured using a specific immunoassay (e.g., ELISA). Serum calcium levels are also measured.
-
Data Analysis: The percentage reduction in serum PTH levels from baseline is calculated for each treatment group and compared to the vehicle control group. A statistically significant, dose-dependent reduction in PTH demonstrates in vivo efficacy.
References
- 1. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Monitoring Calcium-Sensing Receptor (CaSR)-Induced Intracellular Calcium Flux Using an Indo-1 Flow Cytometry Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Tecalcet's Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Tecalcet and other calcimimetics, cross-validated with genetic models of hyperparathyroidism. The data presented herein is compiled from preclinical and clinical studies, offering insights into the therapeutic potential of calcium-sensing receptor (CaSR) modulation in genetically defined patient populations.
This compound (also known as R-568) is a calcimimetic agent that acts as a positive allosteric modulator of the CaSR. By increasing the receptor's sensitivity to extracellular calcium, this compound effectively reduces the secretion of parathyroid hormone (PTH), offering a targeted therapeutic approach for hyperparathyroidism. This guide explores the validation of this mechanism in the context of specific genetic alterations that drive hyperparathyroid diseases.
Data Presentation: this compound and Comparators in Genetic Models
The following tables summarize the quantitative data from key studies investigating the effects of calcimimetics in genetic models of hyperparathyroidism.
Table 1: Effects of Calcimimetics on a Murine Model of Primary Hyperparathyroidism (PTH-Cyclin D1 Transgenic Mice)
| Parameter | Wild-Type Mice | Untreated PHPT Mice | Cinacalcet-Treated PHPT Mice | Reference |
| Serum Calcium | Normal | Significantly Elevated | Significantly Suppressed | [1] |
| Serum PTH | Normal | Significantly Elevated | Significantly Suppressed | [1] |
| Parathyroid Cell Proliferation (BrdU-positive cells) | 0.7 ± 0.1% | 9.5 ± 3.1% | 1.2 ± 0.2% | [1] |
Table 2: Effects of Cinacalcet on a Mouse Model of Familial Hypocalciuric Hypercalcemia Type 2 (FHH2) (Gα11 loss-of-function mutation)
| Genotype | Treatment | Plasma Albumin-Adjusted Calcium | Plasma PTH | Reference |
| Gna11+/195G (Heterozygous) | Vehicle | Hypercalcemic | Normal/Increased | [2][3] |
| Gna11+/195G (Heterozygous) | Cinacalcet (30mg/kg) | Significantly Reduced | Significantly Reduced | |
| Gna11195G/195G (Homozygous) | Vehicle | Hypercalcemic | Increased | |
| Gna11195G/195G (Homozygous) | Cinacalcet (30mg/kg) | Significantly Reduced | Significantly Reduced |
Table 3: Effects of Cinacalcet in Patients with MEN1-Related Primary Hyperparathyroidism
| Parameter | Placebo | Cinacalcet | p-value | Reference |
| Serum Calcium | Elevated | Normalized | <0.05 | |
| Serum Phosphate | Decreased | Increased | <0.05 | |
| Serum PTH | Elevated | Reduced | <0.05 | |
| Required Normalization Dose | N/A | 45 ± 21 mg/day | N/A |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Murine Model of Primary Hyperparathyroidism (PTH-Cyclin D1)
-
Animal Model: Transgenic mice with parathyroid-targeted overexpression of the cyclin D1 oncogene, leading to chronic biochemical hyperparathyroidism and parathyroid cell hyperplasia.
-
Treatment: Cinacalcet HCl (1 mg/g) was mixed into the rodent diet and administered orally to 80-week-old PHPT mice for 10 days.
-
Cell Proliferation Assay: 5-Bromo-2'-deoxyuridine (BrdU) was infused via an osmotic pump for 5 days before sacrifice. Parathyroid cell proliferation was assessed by immunostaining of the thyroid-parathyroid complex with an anti-BrdU antibody.
-
Biochemical Analysis: Serum calcium and PTH levels were measured and compared between untreated PHPT mice, cinacalcet-treated PHPT mice, and wild-type mice.
Mouse Model of Familial Hypocalciuric Hypercalcemia Type 2 (FHH2)
-
Animal Model: Mice with a germline loss-of-function mutation in the GNA11 gene (Gna11+/195G and Gna11195G/195G), which encodes the G-protein subunit α11, a signaling partner for the CaSR.
-
Treatment: A single oral gavage of Cinacalcet (30 mg/kg) was administered.
-
Biochemical Analysis: Plasma albumin-adjusted calcium and PTH concentrations were measured at 0, 1, 2, 4, 6, and 24 hours post-administration.
Clinical Study in MEN1 Patients
-
Study Design: A randomized, crossover, double-blind study.
-
Participants: 15 patients with Multiple Endocrine Neoplasia Type 1 (MEN1) and primary hyperparathyroidism.
-
Treatment: Patients were randomized to receive either Cinacalcet (starting at 30 mg daily and titrated to normalize calcium levels) or a placebo for 3 months. After a washout period, patients were switched to the other treatment arm.
-
Biochemical Analysis: Ionized and total calcium, phosphate, and PTH levels were evaluated.
-
Genetic Analysis: The Arg990Gly polymorphism of the CASR gene was genotyped by direct sequencing of blood DNA.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: this compound's mechanism of action on the parathyroid gland cell.
References
- 1. Cinacalcet HCl suppresses Cyclin D1 oncogene-derived parathyroid cell proliferation in a murine model for primary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinacalcet corrects hypercalcemia in mice with an inactivating Gα11 mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinacalcet corrects hypercalcemia in mice with an inactivating Gα11 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Calcimimetic Compounds for Secondary Hyperparathyroidism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and mechanisms of action of various calcimimetic compounds used in the management of secondary hyperparathyroidism (SHPT), a common complication in patients with chronic kidney disease (CKD). While preclinical data exists for tecalcet (NPS R-568), this guide will focus on the clinically evaluated and approved calcimimetics: cinacalcet, etelcalcetide, and evocalcet, for which robust comparative human trial data are available.
Mechanism of Action: A Shared Pathway
Calcimimetics are a class of drugs that allosterically modulate the calcium-sensing receptor (CaSR) on the surface of the chief cells in the parathyroid gland. By increasing the sensitivity of the CaSR to extracellular calcium, these agents mimic the effect of high calcium levels, thereby suppressing the synthesis and secretion of parathyroid hormone (PTH). This reduction in PTH levels helps to normalize serum calcium and phosphorus levels, mitigating the risk of bone disease and cardiovascular complications associated with SHPT.
Caption: Signaling pathway of calcimimetic action on the parathyroid gland.
Comparative Efficacy: Head-to-Head Clinical Trial Data
The following tables summarize the key efficacy and safety data from head-to-head clinical trials comparing etelcalcetide with cinacalcet and evocalcet with cinacalcet.
Table 1: Etelcalcetide vs. Cinacalcet for SHPT in Hemodialysis Patients
| Efficacy Endpoint | Etelcalcetide | Cinacalcet | p-value | Reference |
| Proportion of patients with >30% reduction in PTH | 68.2% | 57.7% | 0.004 | [1][2] |
| Proportion of patients with >50% reduction in PTH | 52.4% | 40.2% | 0.001 | [1][2] |
| Safety Endpoint | Etelcalcetide | Cinacalcet | Reference |
| Incidence of Hypocalcemia | 68.9% | 59.8% | [2] |
| Incidence of Nausea | 18.3% | 22.6% | |
| Incidence of Vomiting | 13.3% | 13.8% |
Table 2: Evocalcet vs. Cinacalcet for SHPT in Hemodialysis Patients
| Efficacy Endpoint | Evocalcet | Cinacalcet | Between-group Difference (95% CI) | Reference |
| Proportion of patients achieving target iPTH (60-240 pg/mL) | 72.7% | 76.7% | -4.0% (-11.4% to 3.5%) | |
| Mean percentage change in iPTH from baseline | -34.7% | -30.2% | -4.4% (-13.1% to 4.3%) | |
| Proportion of patients with ≥30% decrease in iPTH | 67.3% | 58.7% | 8.6% (-1.8% to 19.1%) |
| Safety Endpoint | Evocalcet | Cinacalcet | p-value | Reference |
| Incidence of Gastrointestinal-related Adverse Events | 18.6% | 32.8% | <0.001 | |
| Incidence of Hypocalcemia | No significant difference | No significant difference | - |
Experimental Protocols
The following sections detail the methodologies of the key comparative clinical trials.
Etelcalcetide vs. Cinacalcet: A Randomized, Double-Blind, Active-Controlled Trial
-
Objective: To compare the efficacy and safety of intravenous etelcalcetide with oral cinacalcet for the treatment of SHPT in patients receiving hemodialysis.
-
Study Design: A 26-week, randomized, double-blind, double-dummy, active-controlled, parallel-group study.
-
Patient Population: 683 adult patients with CKD on hemodialysis with a mean baseline PTH level >500 pg/mL.
-
Intervention:
-
Etelcalcetide administered intravenously three times per week at the end of each hemodialysis session.
-
Cinacalcet administered orally once daily.
-
Doses of both drugs were titrated to achieve a target PTH level.
-
-
Primary Efficacy Endpoint: The proportion of patients achieving a >30% reduction from baseline in mean predialysis PTH concentrations during weeks 20 to 27.
-
Biochemical Measurements:
-
PTH: Intact PTH (iPTH) levels were measured using a standardized immunoassay.
-
Serum Calcium and Phosphorus: Measured using standard laboratory methods. Serum calcium was corrected for albumin levels.
-
-
Safety Assessment: Adverse events, including hypocalcemia, nausea, and vomiting, were systematically recorded and compared between the two groups.
Caption: Experimental workflow for the etelcalcetide vs. cinacalcet trial.
Evocalcet vs. Cinacalcet: A Randomized, Double-Blind, Double-Dummy Trial
-
Objective: To compare the efficacy and safety of oral evocalcet with oral cinacalcet for the treatment of SHPT in Japanese patients on hemodialysis.
-
Study Design: A 30-week, randomized, double-blind, double-dummy, parallel-group trial.
-
Patient Population: 634 Japanese patients with SHPT on hemodialysis.
-
Intervention:
-
Evocalcet administered orally once daily.
-
Cinacalcet administered orally once daily.
-
Doses were adjusted to achieve a target intact PTH level of 60 to 240 pg/mL.
-
-
Primary Efficacy Endpoint: Non-inferiority of evocalcet to cinacalcet in the proportion of patients achieving the target mean intact PTH level from week 28 to 30.
-
Biochemical Measurements:
-
PTH: Intact PTH (iPTH) levels were measured.
-
Serum Calcium and Phosphorus: Standard laboratory procedures were used, with calcium corrected for albumin.
-
-
Safety Assessment: The incidence of adverse events, with a particular focus on gastrointestinal-related events, was compared.
Caption: Experimental workflow for the evocalcet vs. cinacalcet trial.
Summary and Conclusion
The available clinical evidence demonstrates that etelcalcetide is more effective than cinacalcet in reducing PTH levels in patients with SHPT on hemodialysis, though it may be associated with a higher incidence of hypocalcemia. Evocalcet has been shown to be non-inferior to cinacalcet in terms of PTH reduction and is associated with a significantly lower incidence of gastrointestinal adverse events. The choice between these agents may therefore depend on individual patient characteristics, including the severity of SHPT, baseline serum calcium levels, and tolerance to gastrointestinal side effects. Further research is needed to establish the long-term clinical outcomes of these different calcimimetic therapies. As of the current review of available literature, this compound remains an investigational compound with no published human clinical trial data directly comparing its efficacy to other calcimimetics.
References
Correlating In Vitro Activity with In Vivo Efficacy of Tecalcet: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo activity of Tecalcet, a calcimimetic agent. By examining its mechanism of action, experimental data from cellular assays, and its effects in preclinical models and clinical settings, we aim to establish a clear correlation between its laboratory performance and its therapeutic potential. This document also benchmarks this compound against other therapeutic alternatives, offering a comprehensive overview for researchers in the field of mineral and bone disorders.
Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor
This compound (also known as R-568) is an orally active, positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2][3] The CaSR, a G protein-coupled receptor, is a critical regulator of extracellular calcium homeostasis, primarily expressed in the parathyroid glands and kidneys.[4][5] this compound enhances the sensitivity of the CaSR to extracellular calcium ions (Ca²⁺).
Upon activation by this compound and extracellular Ca²⁺, the CaSR initiates a downstream signaling cascade. This involves the activation of Gq/11 and Gi proteins. The Gq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. Simultaneously, the Gi protein pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. In the parathyroid gland, the cumulative effect of these signaling events is the inhibition of parathyroid hormone (PTH) synthesis and secretion.
In Vitro Activity of this compound
The in vitro potency of this compound is primarily assessed by its ability to modulate CaSR activity in cell-based assays. A common method involves using cell lines, such as Chinese Hamster Ovary (CHO) cells, that are engineered to express the human CaSR. The primary readout is the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) following exposure to this compound.
| Parameter | Cell Line | Value | Description | Reference |
| EC₅₀ | CHO | 80 nM | Positive allosteric modulation assessed by an increase in intracellular calcium level. | |
| Effect on Ca²⁺ EC₅₀ | Not Specified | 0.61 ± 0.04 mM | This compound (0.1-100 nM) shifts the concentration-response curve for extracellular Ca²⁺ to the left, decreasing the EC₅₀ value for extracellular Ca²⁺. |
Experimental Protocol: Intracellular Calcium Mobilization Assay
This protocol provides a representative workflow for evaluating the in vitro activity of this compound.
-
Cell Culture: Human CaSR-expressing CHO cells are cultured in appropriate media and seeded into 96-well plates.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of desired concentrations.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) that will exhibit a change in fluorescence intensity upon binding to intracellular calcium.
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.
-
Compound Addition: The various concentrations of this compound are added to the wells.
-
Fluorescence Measurement: The change in fluorescence is monitored over time to detect the release of intracellular calcium.
-
Data Analysis: The peak fluorescence response at each concentration is used to generate a dose-response curve, from which the EC₅₀ value is calculated.
In Vivo Efficacy of this compound
The in vivo effects of this compound are typically evaluated in animal models of secondary hyperparathyroidism, often induced by renal insufficiency. The primary endpoint in these studies is the reduction of plasma PTH levels.
| Animal Model | Dosage | Administration | Key Findings | Reference |
| Male Sprague-Dawley Rats with Renal Insufficiency | 1.5 and 15 mg/kg | Orally, twice daily for 4 days | - Dose-dependent reduction in serum PTH levels. - Reduced the number of BrdU-positive parathyroid cells by 20% (low dose) and 50% (high dose), indicating an antiproliferative effect. | |
| Conscious Wistar Rats | 20 ng/min | Intravenously | - Significantly lowered serum calcium and PTH₁₋₈₄. |
Experimental Protocol: In Vivo Study in a Rat Model of Renal Insufficiency
-
Model Induction: Renal insufficiency is induced in male Sprague-Dawley rats, which leads to the development of secondary hyperparathyroidism.
-
Animal Grouping: Animals are randomized into control and treatment groups.
-
Drug Administration: this compound is administered orally at specified doses (e.g., 1.5 and 15 mg/kg) twice daily for a set period (e.g., 4 days). The control group receives a vehicle.
-
Sample Collection: Blood samples are collected at baseline and at various time points throughout the study.
-
Biochemical Analysis: Serum levels of PTH, calcium, and other relevant biomarkers are measured using appropriate assay kits (e.g., ELISA).
-
Histological Analysis (Optional): At the end of the study, parathyroid glands may be collected for histological analysis to assess cell proliferation (e.g., using BrdU staining).
-
Data Analysis: Statistical analysis is performed to compare the changes in biomarker levels between the treatment and control groups.
In Vitro to In Vivo Correlation
The data presented demonstrates a strong correlation between the in vitro activity and in vivo efficacy of this compound. Its potent in vitro activity as a positive allosteric modulator of the CaSR, evidenced by a low nanomolar EC₅₀ for intracellular calcium mobilization, translates directly to its ability to suppress PTH secretion in vivo. The oral administration of this compound at mg/kg doses in rodent models achieves plasma concentrations sufficient to engage the CaSR and elicit the desired physiological response—a significant reduction in circulating PTH levels. This correlation is fundamental to its development as a therapeutic agent for hyperparathyroidism.
Comparison with Alternative Calcimimetics
This compound belongs to a class of drugs known as calcimimetics. It is important to compare its profile with other agents in this class, such as Cinacalcet and Etelcalcetide, as well as newer investigational modulators.
| Feature | This compound (R-568) | Cinacalcet | Etelcalcetide | Novel Modulators (e.g., '54159) |
| Route of Administration | Oral | Oral | Intravenous | Oral |
| Mechanism of Action | Positive Allosteric Modulator of CaSR | Positive Allosteric Modulator of CaSR | Peptide Agonist of CaSR | Positive Allosteric Modulator of CaSR |
| Key Clinical Use | Investigational for hyperparathyroidism | Approved for secondary hyperparathyroidism in CKD, parathyroid carcinoma, and primary hyperparathyroidism. | Approved for secondary hyperparathyroidism in hemodialysis patients. | Investigational, with potential for reduced side effects like hypocalcemia. |
| Reported Efficacy | Reduces PTH in animal models. | Effectively lowers PTH and calcium levels in clinical trials. | Demonstrated significant PTH reduction compared to placebo in clinical trials. | In vivo activity reported to be 10 to 100-fold more potent than cinacalcet in animals. |
Conclusion
This compound demonstrates a clear and predictable correlation between its in vitro mechanism of action and its in vivo therapeutic effects. Its ability to potently and allosterically modulate the Calcium-Sensing Receptor in cellular assays is directly reflected in its efficacy in reducing parathyroid hormone levels in preclinical models of secondary hyperparathyroidism. When compared to other calcimimetics, this compound's oral bioavailability presents a convenient administration route. The continued exploration of novel CaSR modulators highlights the ongoing efforts to refine the therapeutic index and minimize side effects associated with this class of drugs. The data presented in this guide supports the continued investigation of this compound and provides a framework for understanding its pharmacological profile in the context of other CaSR-targeting therapies.
References
- 1. This compound HCl (KRN568; NPS-R568; R568) | CaSR | CAS 177172-49-5 | Buy this compound HCl (KRN568; NPS-R568; R568) from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Advances in calcium-sensing receptor modulation: biased signaling and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tecalcet and Other Calcium-Sensing Receptor Modulators
In the landscape of therapeutic agents targeting the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor pivotal for calcium homeostasis, several modulators have emerged. This guide provides a detailed head-to-head comparison of Tecalcet (R-568) and other prominent CaSR modulators, namely Cinacalcet, Etelcalcetide, and Evocalcet. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
Mechanism of Action and General Properties
All four compounds are positive allosteric modulators (PAMs) of the CaSR, meaning they enhance the sensitivity of the receptor to extracellular calcium.[1][2][3][4] This increased sensitivity leads to a reduction in the secretion of parathyroid hormone (PTH), a key regulator of calcium levels.[5] While sharing this fundamental mechanism, they exhibit differences in their chemical structure, route of administration, and pharmacokinetic profiles.
This compound (R-568) is an orally active calcimimetic compound. Preclinical studies have demonstrated its ability to allosterically and positively modulate the CaSR, thereby increasing its sensitivity to activation by extracellular Ca2+.
Cinacalcet is an orally administered calcimimetic that directly lowers PTH levels by increasing the sensitivity of the CaSR to extracellular calcium.
Etelcalcetide is a synthetic peptide administered intravenously that also acts as a calcimimetic agent, allosterically modulating the CaSR to decrease PTH secretion.
Evocalcet is another orally active CaSR agonist that inhibits the secretion of PTH from parathyroid gland cells.
Comparative Performance Data
The following tables summarize the available quantitative data from preclinical and clinical studies, allowing for a comparative assessment of these CaSR modulators.
| Pharmacokinetic Parameters | This compound (preclinical) | Cinacalcet | Etelcalcetide | Evocalcet |
| Route of Administration | Oral | Oral | Intravenous | Oral |
| Bioavailability | Orally active in rats | Rapidly absorbed | N/A (IV) | Improved bioavailability vs. Cinacalcet |
| Protein Binding | Data not available | ~93-97% | Predominantly bound to albumin | Data not available |
| Metabolism | Data not available | Hepatic (CYP3A4, CYP2D6, CYP1A2) | Not metabolized by CYP450 enzymes | Metabolism by cytochrome P450 is very low |
| Half-life | Data not available | 30-40 hours | 3-4 days (effective) | 12.98–19.77 hours (in healthy subjects) |
| Efficacy in Head-to-Head Clinical Trials | Etelcalcetide vs. Cinacalcet | Evocalcet vs. Cinacalcet |
| Primary Endpoint | Non-inferiority in achieving >30% reduction in PTH from baseline. | Non-inferiority in the proportion of patients achieving mean iPTH of 60-240 pg/mL. |
| Proportion of Patients Achieving >30% PTH Reduction | 68.2% (Etelcalcetide) vs. 57.7% (Cinacalcet) | 67.3% (Evocalcet) vs. 58.7% (Cinacalcet) |
| Proportion of Patients Achieving >50% PTH Reduction | 52.4% (Etelcalcetide) vs. 40.2% (Cinacalcet) | Not reported |
| Conclusion | Etelcalcetide was superior to cinacalcet in reducing PTH levels. | Evocalcet was non-inferior to cinacalcet in suppressing iPTH. |
| Key Adverse Events in Head-to-Head Clinical Trials | Etelcalcetide vs. Cinacalcet | Evocalcet vs. Cinacalcet |
| Decreased Blood Calcium | 68.9% (Etelcalcetide) vs. 59.8% (Cinacalcet) | Most frequently occurring AE leading to treatment interruption in both groups. |
| Gastrointestinal-related AEs | No significant difference in self-reported nausea and vomiting. | 18.6% (Evocalcet) vs. 32.8% (Cinacalcet) |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of CaSR modulators are provided below.
In Vitro Calcium Mobilization Assay
This assay is a cornerstone for evaluating the potency and efficacy of CaSR modulators. It measures the increase in intracellular calcium concentration ([Ca2+]i) following receptor activation.
Objective: To determine the ability of a test compound to modulate CaSR activity by measuring changes in intracellular calcium levels in a cell line stably expressing the human CaSR (e.g., HEK293-CaSR).
Materials:
-
HEK293 cells stably expressing the human CaSR.
-
Cell culture medium (e.g., DMEM) with supplements.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with varying concentrations of CaCl2).
-
Test compounds (this compound, Cinacalcet, etc.) and control agonists/antagonists.
-
Fluorescence plate reader or flow cytometer.
Protocol:
-
Cell Culture: Culture HEK293-CaSR cells to 80-90% confluency in appropriate culture flasks.
-
Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer. Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM at 2-5 µM) in assay buffer for 30-60 minutes at 37°C in the dark.
-
Cell Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Add varying concentrations of the test compound (e.g., this compound) to the wells. For PAMs, this is typically done in the presence of a sub-maximal concentration of extracellular calcium (e.g., EC20).
-
Calcium Stimulation: After a short incubation with the test compound, stimulate the cells with a range of concentrations of extracellular calcium.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of calcium using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4). For Indo-1, ratiometric measurements are taken.
-
Data Analysis: The change in fluorescence is proportional to the change in [Ca2+]i. Plot the response against the concentration of the agonist (calcium) to generate concentration-response curves. The potency (EC50) and efficacy (Emax) of the test compounds are determined from these curves.
In Vivo Model of Secondary Hyperparathyroidism (SHPT)
Animal models are crucial for evaluating the in vivo efficacy and safety of CaSR modulators. A common model is the rat with induced chronic kidney disease (CKD) leading to SHPT.
Objective: To assess the effect of a test compound on serum PTH, calcium, and phosphorus levels in a rat model of SHPT.
Animal Model:
-
Male Sprague-Dawley or Wistar rats.
-
Induction of CKD via 5/6 nephrectomy or an adenine-rich diet.
Protocol:
-
Induction of SHPT: Induce chronic kidney disease in rats. This will lead to the development of secondary hyperparathyroidism over several weeks, characterized by elevated serum PTH and phosphate, and often decreased or normal serum calcium.
-
Compound Administration: Administer the test compound (e.g., this compound orally) or vehicle control to the SHPT rats for a specified period (e.g., daily for 4-5 weeks).
-
Blood Sampling: Collect blood samples at baseline and at various time points during the treatment period.
-
Biochemical Analysis: Measure serum levels of intact PTH (iPTH), total and ionized calcium, and phosphorus using commercially available assay kits.
-
Data Analysis: Compare the changes in biochemical parameters between the treatment and control groups to evaluate the efficacy of the test compound. Statistical analysis (e.g., ANOVA) is used to determine significance.
Visualizations
CaSR Signaling Pathway
Caption: CaSR signaling cascade leading to decreased PTH secretion.
Experimental Workflow for CaSR Modulator Evaluation
Caption: Workflow for preclinical evaluation of CaSR modulators.
Logical Relationship of CaSR Modulators
References
- 1. The calcium-sensing receptor (CaSR) defends against hypercalcemia independently of its regulation of parathyroid hormone secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bu.edu [bu.edu]
- 4. Treatment of secondary hyperparathyroidism: How do cinacalcet and etelcalcetide differ? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
A Comparative Review of Tecalcet and Other Calcimimetics for Hyperparathyroidism Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the research findings on Tecalcet (R-568), a calcimimetic agent, and its therapeutic alternatives, primarily Cinacalcet and Etelcalcetide. The information is intended to support researchers and drug development professionals in understanding the nuances of these compounds. A significant limitation to a direct comparison is the scarcity of published human clinical trial data for this compound, with most available research being preclinical. In contrast, Cinacalcet and Etelcalcetide have been extensively studied in clinical settings.
Mechanism of Action: Modulating the Calcium-Sensing Receptor
This compound, Cinacalcet, and Etelcalcetide all target the calcium-sensing receptor (CaSR), a G-protein coupled receptor crucial for regulating calcium homeostasis.[1][2] However, their specific mechanisms of action differ.
This compound (R-568) is a positive allosteric modulator of the CaSR.[3][4] This means it increases the sensitivity of the receptor to extracellular calcium, leading to a downstream signaling cascade that suppresses parathyroid hormone (PTH) secretion.[5]
Cinacalcet also functions as a positive allosteric modulator of the CaSR. It binds to the transmembrane domain of the receptor, enhancing its sensitivity to calcium and thereby reducing PTH levels.
Etelcalcetide , in contrast, is a peptide agonist of the CaSR. It directly activates the receptor, mimicking the effect of calcium and leading to a potent suppression of PTH.
Signaling Pathway of Calcium-Sensing Receptor Activation
The activation of the CaSR by calcimimetics initiates a cascade of intracellular events. The primary signaling pathway involves the coupling of the CaSR to G-proteins, specifically Gαq/11 and Gαi/o. Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. This increase in intracellular calcium is a key factor in the inhibition of PTH secretion. The Gαi/o pathway activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, which also contributes to the suppression of PTH release.
Figure 1: Simplified signaling pathway of the Calcium-Sensing Receptor (CaSR) activated by calcimimetics.
Preclinical and Clinical Data Summary
The following tables summarize the available quantitative data for this compound (preclinical) and its alternatives, Cinacalcet and Etelcalcetide (clinical).
Table 1: this compound (R-568) - Preclinical Data in Rats
| Parameter | Experimental Model | Dosage | Key Findings | Reference |
| PTH Reduction | Uremic rats | 1.0 mg/kg (IV) | Dose-dependently decreased plasma PTH levels. | |
| Normal rats | 1.1 +/- 0.7 mg/kg (oral gavage) | ED₅₀ for decreasing plasma PTH levels. | ||
| Serum Calcium Reduction | Normal rats | 10.4 +/- 3.7 mg/kg (oral gavage) | ED₅₀ for decreasing plasma calcium levels. | |
| Uremic rats | Not specified | No significant impact on serum calcium in the short-term study. | ||
| Parathyroid Cell Proliferation | Rats with renal insufficiency | 1.5 and 15 mg/kg (orally, twice daily for 4 days) | Reduced the number of BrdU-positive parathyroid cells by 20% and 50%, respectively. | |
| Intracellular Calcium | In vitro (cell-based assay) | 0.1-100 μM | Increased intracellular calcium concentration in a dose-dependent manner. |
Table 2: Cinacalcet - Clinical Trial Data in Patients with Secondary Hyperparathyroidism
| Parameter | Study Population | Dosage | Key Findings | Reference |
| PTH Reduction | Hemodialysis patients | 30-180 mg daily | Significantly decreased serum PTH levels compared to control. | |
| Mean difference of -259.24 pg/mL vs. control. | ||||
| Serum Calcium Reduction | Hemodialysis patients | 30-180 mg daily | Significantly decreased serum calcium levels compared to control. | |
| Mean difference of -0.92 mg/dL vs. control. | ||||
| Adverse Events | Ranked worst for nausea compared to Etelcalcetide and Evocalcet. | |||
| More frequent nausea and vomiting compared to placebo. |
Table 3: Etelcalcetide - Clinical Trial Data in Patients with Secondary Hyperparathyroidism
| Parameter | Study Population | Dosage | Key Findings | Reference |
| PTH Reduction | Hemodialysis patients | IV, 3 times weekly | Superior to Cinacalcet in achieving >30% and >50% reduction in PTH. | |
| 68.2% of patients achieved >30% PTH reduction vs. 57.7% with Cinacalcet. | ||||
| Serum Calcium Reduction | Hemodialysis patients | IV, 3 times weekly | Higher odds of incurring hypocalcemia compared to Cinacalcet and Evocalcet. | |
| Adverse Events | More muscle spasms, nausea, and vomiting compared to placebo. |
Experimental Protocols
Reproducibility of research findings relies on detailed methodologies. Below are summaries of key experimental protocols relevant to the study of calcimimetics.
Measurement of Intracellular Calcium Concentration
A common method to assess the activity of CaSR modulators is to measure changes in intracellular calcium concentration ([Ca²⁺]i).
Workflow:
Figure 2: General workflow for measuring intracellular calcium concentration.
Detailed Steps:
-
Cell Culture: Cells, often Human Embryonic Kidney (HEK293) cells stably expressing the human CaSR, are cultured in appropriate media.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM. These acetoxymethyl (AM) esters are membrane-permeant and are cleaved by intracellular esterases, trapping the dye inside the cells.
-
Washing: After incubation with the dye, the cells are washed to remove any extracellular dye.
-
Compound Addition: The test compound (e.g., this compound) is added to the cells.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader or a flow cytometer. For ratiometric dyes like Fura-2, the excitation wavelength is alternated (e.g., between 340 nm and 380 nm) and the emission is collected at a single wavelength (e.g., 510 nm).
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated. This ratio is proportional to the intracellular calcium concentration.
Parathyroid Hormone (PTH) Immunoassay
The concentration of PTH in serum or plasma is typically measured using an enzyme-linked immunosorbent assay (ELISA).
Workflow:
Figure 3: General workflow for a sandwich ELISA to measure PTH concentration.
Detailed Steps:
-
Plate Coating: A microplate is coated with a capture antibody that specifically binds to PTH.
-
Sample and Standard Addition: Samples (serum or plasma) and a series of standards with known PTH concentrations are added to the wells of the plate. PTH in the samples and standards binds to the capture antibody.
-
Detection Antibody Addition: A detection antibody, which is also specific for PTH but binds to a different epitope, is added. This antibody is typically conjugated to an enzyme, such as horseradish peroxidase (HRP).
-
Substrate Addition: A substrate for the enzyme (e.g., TMB) is added. The enzyme catalyzes a reaction that produces a colored product.
-
Stopping the Reaction: The reaction is stopped by adding an acid.
-
Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of PTH in the samples is then determined by interpolating their absorbance values on the standard curve.
Conclusion
This compound (R-568) has demonstrated preclinical efficacy in modulating the CaSR, reducing PTH levels, and inhibiting parathyroid cell proliferation in animal models. However, the lack of publicly available human clinical trial data makes a direct comparison with established alternatives like Cinacalcet and Etelcalcetide challenging. Cinacalcet and Etelcalcetide have both proven effective in reducing PTH in patients with secondary hyperparathyroidism, with Etelcalcetide showing superiority in some efficacy endpoints, though with a higher incidence of hypocalcemia. Future research on novel calcimimetics will benefit from the established experimental protocols for assessing their in vitro and in vivo activity. The detailed understanding of the CaSR signaling pathway provides a solid foundation for the rational design of new therapeutic agents targeting hyperparathyroidism.
References
- 1. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [Calcimimetics, mechanisms of action and therapeutic applications] - PubMed [pubmed.ncbi.nlm.nih.gov]
Tecalcet: A Potency Comparison with Second-Generation Calcimimetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tecalcet, a first-generation calcimimetic, and its second-generation counterparts, including Cinacalcet, Etelcalcetide, and Evocalcet. The focus is on their relative potency, supported by available experimental data. This document is intended to serve as a resource for researchers and professionals in the field of drug development.
Introduction to Calcimimetics
Calcimimetics are a class of drugs that act as allosteric modulators of the calcium-sensing receptor (CaSR).[1][2] This receptor, primarily located on the surface of parathyroid gland cells, plays a crucial role in regulating calcium homeostasis.[3] By increasing the sensitivity of the CaSR to extracellular calcium, calcimimetics suppress the secretion of parathyroid hormone (PTH).[3] This mechanism of action makes them valuable therapeutic agents for managing secondary hyperparathyroidism in patients with chronic kidney disease.[4]
The first-generation calcimimetic, this compound (also known as R-568), paved the way for the development of second-generation agents with improved pharmacokinetic and pharmacodynamic profiles. The second-generation includes Cinacalcet, the first to be approved for clinical use, as well as Etelcalcetide and Evocalcet.
Comparative Potency of Calcimimetics
The potency of calcimimetics is typically determined by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in in-vitro assays. These assays commonly utilize cell lines, such as Human Embryonic Kidney (HEK) 293 cells, that are engineered to express the human CaSR. The activation of the receptor is then measured by quantifying downstream signaling events, such as intracellular calcium mobilization or inositol monophosphate (IP1) accumulation.
The following table summarizes the available in-vitro potency data for this compound and the second-generation calcimimetics. It is important to note that these values are derived from various studies and may not be directly comparable due to differences in experimental conditions.
| Compound | Generation | Potency (EC50/IC50) | Assay Type | Reference |
| This compound (R-568) | First | ~7-10 µM | Intracellular Ca2+ mobilization in HEK293 cells expressing CaSR | |
| Cinacalcet | Second | 2.8 µM | Not specified | |
| Etelcalcetide | Second | 25 µM | IP1 accumulation | |
| Evocalcet | Second | 92.7 nM | Intracellular Ca2+ mobilization in hCaR-HEK293 cells |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and comparison of potency data. Below are descriptions of the two primary in-vitro assays used to assess the potency of calcimimetics.
Intracellular Calcium Mobilization Assay
This assay is a widely used method to determine the potency of CaSR agonists.
Principle: The CaSR is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gq alpha subunit. This initiates a signaling cascade that activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic Ca2+ is a direct measure of CaSR activation.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human CaSR are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calbryte™ 520) in a loading buffer. This allows the dye to enter the cells.
-
Compound Addition: The calcimimetic compounds are prepared in a series of dilutions and added to the wells.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR® system). The baseline fluorescence is measured before the addition of the compound, and the change in fluorescence intensity is monitored over time after compound addition.
-
Data Analysis: The increase in fluorescence, corresponding to the increase in intracellular calcium, is plotted against the compound concentration to generate a dose-response curve. The EC50 value, the concentration of the compound that elicits 50% of the maximal response, is then calculated from this curve.
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides an alternative method to measure Gq-coupled receptor activation.
Principle: As described above, CaSR activation leads to the production of IP3. IP3 is rapidly metabolized to inositol bisphosphate (IP2), then to inositol monophosphate (IP1), and finally to inositol. The IP1 accumulation assay measures the level of IP1, a more stable downstream metabolite of IP3. To allow for the accumulation of IP1, its degradation is blocked using lithium chloride (LiCl).
Methodology:
-
Cell Culture and Seeding: Similar to the calcium mobilization assay, HEK293 cells expressing the CaSR are cultured and seeded in microplates.
-
Cell Stimulation: Cells are stimulated with varying concentrations of the calcimimetic compound in the presence of LiCl.
-
Cell Lysis and IP1 Detection: After an incubation period, the cells are lysed, and the accumulated IP1 is measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology. In this format, native IP1 produced by the cells competes with a labeled IP1 analog for binding to a specific antibody.
-
Data Analysis: The signal is inversely proportional to the amount of IP1 produced. A standard curve is used to determine the concentration of IP1, and this is plotted against the compound concentration to determine the EC50 value.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and processes involved, the following diagrams are provided.
Conclusion
This compound, as a first-generation calcimimetic, demonstrated the therapeutic potential of targeting the CaSR. The subsequent development of second-generation agents, such as Cinacalcet, Etelcalcetide, and Evocalcet, has led to compounds with varying potencies and improved clinical profiles. The in-vitro potency data, while not always directly comparable across different studies, suggests that the second-generation calcimimetics, particularly Evocalcet, may exhibit higher potency than this compound. A definitive head-to-head comparison of all four compounds under identical experimental conditions would be necessary to conclusively establish their relative in-vitro potencies. The experimental protocols and signaling pathway information provided in this guide offer a framework for understanding and evaluating the potency of these important therapeutic agents.
References
- 1. Calcimimetics with potent and selective activity on the parathyroid calcium receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcimimetic agents: review and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Calcimimetics, mechanisms of action and therapeutic applications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Old and new calcimimetics for treatment of secondary hyperparathyroidism: impact on biochemical and relevant clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Validating Downstream Targets of Tecalcet Signaling
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on validating the downstream targets of Tecalcet. This compound is a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a crucial G-protein coupled receptor (GPCR) involved in calcium homeostasis.[1] This document outlines the primary signaling pathways activated by this compound, compares experimental methods for validating downstream targets, and provides a comparative analysis with alternative calcimimetic agents.
This compound and the Calcium-Sensing Receptor (CaSR) Signaling Pathway
This compound, also known as R-568, is a calcimimetic agent that enhances the sensitivity of the CaSR to extracellular calcium ions (Ca²⁺).[1] The CaSR is a class C GPCR primarily expressed in the parathyroid gland and kidney, where it plays a pivotal role in regulating the secretion of parathyroid hormone (PTH).[2][3] Upon activation by increased extracellular Ca²⁺, a process potentiated by this compound, the CaSR initiates multiple intracellular signaling cascades to inhibit PTH secretion.[4]
The primary signaling pathways activated by the CaSR are mediated by its coupling to heterotrimeric G-proteins, predominantly Gq/11 and Gi/o.
-
Gq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
-
Gi/o Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
MAPK Pathway: Both Gq/11 and Gi/o pathways can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.
The diagram below illustrates the core signaling pathways modulated by this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of Tecalcet: A Procedural Guide
For researchers and scientists engaged in drug development, the responsible management of chemical compounds is paramount. This guide provides a comprehensive overview of the proper disposal procedures for Tecalcet, ensuring the safety of laboratory personnel and the protection of the environment.
Hazard Profile and Safety Precautions
This compound hydrochloride is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, strict adherence to safety protocols is essential during handling and disposal.
Personal Protective Equipment (PPE): To minimize exposure, personnel should always use appropriate PPE when handling this compound. This includes:
-
Eye Protection: Safety goggles with side-shields[1].
-
Hand Protection: Protective gloves[1].
-
Body Protection: Impervious clothing[1].
-
Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation[1].
Step-by-Step Disposal Protocol
The primary directive for this compound disposal is to prevent its release into the environment. All disposal methods must comply with prevailing country, federal, state, and local regulations.
-
Containment: Unused or waste this compound should be collected in a designated, properly labeled, and sealed container.
-
Waste Classification: this compound waste is considered hazardous waste due to its toxicity profile.
-
Approved Disposal Facility: The container of this compound waste must be sent to an approved waste disposal plant. Do not dispose of this compound with household garbage or allow it to reach sewage systems.
-
Spill Management: In the event of a spill, the following steps should be taken:
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment.
-
Prevent further leakage or spillage and keep the product away from drains or water courses.
-
Absorb solutions with a finely-powdered liquid-binding material such as diatomite or universal binders.
-
Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Collect all contaminated materials in a suitable container for disposal according to hazardous waste protocols.
-
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not detailed in the provided documentation, the following table summarizes its key hazard classifications.
| Hazard Classification | Category | Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
References
Essential Safety and Logistics for Handling Tecalcet
For researchers, scientists, and drug development professionals, ensuring safety and efficiency in the laboratory is paramount. This guide provides essential, immediate safety and logistical information for handling Tecalcet, including comprehensive operational and disposal plans.
Key Safety Information for this compound
The following table summarizes the critical safety information for this compound hydrochloride, based on its Material Safety Data Sheet (MSDS).[1]
| Hazard Classification | Precautionary Statements |
| Acute Oral Toxicity (Category 4) | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[1] |
| Handling | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] |
| Environmental Protection | P273: Avoid release to the environment. |
| First Aid (If Swallowed) | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Spill Management | P391: Collect spillage. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Operational Plan for Safe Handling and Disposal
This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
Receiving and Storage
-
Inspect Packaging: Upon receipt, inspect the packaging for any signs of damage or leaks. Wear chemotherapy-tested gloves when unpacking hazardous drugs.
-
Storage Conditions: Store this compound hydrochloride in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month in sealed containers, away from moisture.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and any other required information.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure.
-
Gloves: Wear two pairs of chemotherapy-tested nitrile gloves (ASTM D6978). Change gloves immediately if contaminated.
-
Gown: A disposable, back-closing, long-sleeved gown made of a low-permeability fabric is required.
-
Eye and Face Protection: Use safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Respiratory Protection: If there is a risk of aerosolization or if handling the powder outside of a containment device, a NIOSH-approved respirator (e.g., N95) is necessary.
Handling and Preparation
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to prevent inhalation of the substance.
-
Weighing: Weighing of the powder should be done carefully to avoid creating dust. Use a containment balance enclosure if available.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing. If precipitation occurs, heating and/or sonication can be used to aid dissolution.
-
Avoid Contamination: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
Spill Management
-
Evacuate: In case of a spill, evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area.
-
PPE: Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Containment: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, gently cover with a damp cloth or paper towel to avoid raising dust.
-
Cleanup: Collect the spilled material and absorbent into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate deactivating agent and then with soap and water.
Disposal Plan
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, and labware, must be disposed of as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, leak-proof containers for all this compound waste.
-
Disposal Method: Dispose of this compound waste through an approved hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash, as it is very toxic to aquatic life.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of according to institutional guidelines.
Visual Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
